molecular formula C11H22N2O B7773662 2,6-Dimethyl-4-piperidin-4-yl-morpholine CAS No. 551923-15-0

2,6-Dimethyl-4-piperidin-4-yl-morpholine

Cat. No.: B7773662
CAS No.: 551923-15-0
M. Wt: 198.31 g/mol
InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a chemical compound of research interest, particularly due to its structure featuring a morpholine ring directly linked to a piperidine moiety . The molecular formula for this compound is C11H22N2O . Its structure can exist in specific stereoisomeric forms, such as the (2R,6S)-configured derivative, which is characterized by its distinct spatial arrangement of atoms . Compounds incorporating both morpholine and piperidine rings are frequently explored in medicinal chemistry and drug discovery research as key structural elements or synthetic intermediates. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) before handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJFAYHVMWIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389949, DTXSID801277519
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
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Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
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Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551923-15-0, 436099-87-5
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
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URL https://commonchemistry.cas.org/detail?cas_rn=551923-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4-piperidinyl)morpholine
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Foundational & Exploratory

Chemical structure and molecular formula of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Authored by: A Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of pharmacologically active compounds.[1] Their unique conformational properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make them ideal scaffolds for drug design. This guide provides a comprehensive technical overview of a hybrid molecule incorporating both these key pharmacophores: 2,6-Dimethyl-4-piperidin-4-yl-morpholine . We will delve into its fundamental chemical properties, propose a robust synthetic strategy, outline modern analytical techniques for its characterization, and explore its potential pharmacological significance based on established structure-activity relationships.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental structure and properties of a molecule is the bedrock of all further investigation.

Chemical Structure and Nomenclature

The compound is characterized by a piperidine ring substituted at the 4-position with a 2,6-dimethylated morpholine ring.

  • IUPAC Name: 2,6-dimethyl-4-piperidin-4-ylmorpholine[2]

  • Molecular Formula: C₁₁H₂₂N₂O[2]

  • Molecular Weight: 198.31 g/mol [2]

  • CAS Numbers: 551923-15-0, 436099-87-5[2]

  • Canonical SMILES: CC1COCC(N1C2CCNCC2)C

  • InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N[2]

The presence of two methyl groups on the morpholine ring at positions 2 and 6 introduces stereoisomerism (cis- and trans- isomers), which could have significant implications for its biological activity and receptor binding profile.

Physicochemical Properties

The physicochemical properties dictate the molecule's behavior in various chemical and biological environments, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 198.31 g/mol PubChem[2]
XLogP3 0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Topological Polar Surface Area 24.5 ŲPubChem[2]
Rotatable Bond Count 1PubChem[2]

Table 1: Computed Physicochemical Properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

The low XLogP3 value suggests a good balance of hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. The single hydrogen bond donor (the piperidine N-H) and multiple acceptor sites (the morpholine oxygen and both nitrogen atoms) provide ample opportunity for interactions with biological targets.

Synthesis and Purification Strategy

Proposed Synthetic Workflow

This two-step pathway prioritizes commercially available starting materials and utilizes high-yielding, reliable reactions common in pharmaceutical synthesis.

G A 1-Boc-4-piperidone C Intermediate Imine/Enamine A->C + B (DCM, Acetic Acid) B cis-2,6-Dimethylmorpholine B->C E 1-Boc-4-(2,6-dimethylmorpholino)piperidine C->E D Sodium Triacetoxyborohydride (STAB) D->C Reductive Amination G Final Product: 2,6-Dimethyl-4-piperidin-4-yl-morpholine E->G F Trifluoroacetic Acid (TFA) or HCl in Dioxane F->E Boc Deprotection

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidone nitrogen is crucial. It prevents self-condensation and other side reactions, ensuring that the reductive amination occurs selectively at the ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is milder than other borohydrides (like NaBH₄) and highly effective for reductive aminations, minimizing the reduction of the starting ketone before imine formation.

Step 1: Synthesis of 1-Boc-4-(2,6-dimethylmorpholino)piperidine

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add cis-2,6-dimethylmorpholine (1.1 eq).[3]

  • Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium intermediate.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection to Yield the Final Product

  • Dissolve the purified 1-Boc-4-(2,6-dimethylmorpholino)piperidine (1.0 eq) in a minimal amount of DCM.

  • Add an excess of either 4M HCl in 1,4-dioxane or a 50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • If HCl was used, the dihydrochloride salt is typically obtained. To get the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM or ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, 2,6-Dimethyl-4-piperidin-4-yl-morpholine .

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.

Spectroscopic Analysis

While experimental data is not published, the expected spectral characteristics can be predicted based on the structure.

TechniqueExpected Observations
¹H NMR - Signals for the two methyl groups on the morpholine ring (doublets, ~1.1-1.2 ppm).- Complex multiplets for the piperidine and morpholine ring protons.- A broad singlet for the piperidine N-H proton (will exchange with D₂O).
¹³C NMR - Two signals for the morpholine methyl carbons (~18-20 ppm).- Distinct signals for the CH, CH₂, and quaternary carbons of both heterocyclic rings.
Mass Spec (ESI+) - Expected [M+H]⁺ ion at m/z = 199.18.
FT-IR - N-H stretching vibration (~3300-3400 cm⁻¹).- C-H stretching vibrations (~2800-3000 cm⁻¹).- C-O-C stretching vibration (~1100 cm⁻¹).

Table 2: Predicted Spectroscopic Data for Structural Confirmation.

Chromatographic Purity Assessment

Analytical methods are essential for quantifying the compound in various matrices and for quality control. Based on methods for similar structures, LC-MS/MS is the gold standard.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Sample Matrix (e.g., Plasma, Reaction Mixture) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection & Dilution C->D E HPLC Injection D->E F C18 Reverse-Phase Chromatography E->F G Electrospray Ionization (ESI+) F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Data Acquisition & Quantification H->I

Caption: A typical analytical workflow for quantification via LC-MS/MS.

Protocol Outline: LC-MS/MS Quantification

  • Sample Preparation: For biological samples, protein precipitation with acetonitrile is a standard procedure. For synthesis samples, simple dilution in a suitable solvent is sufficient.[4]

  • Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile (both containing 0.1% formic acid to ensure protonation of the analyte) will provide good separation.

  • Mass Spectrometry: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion would be the protonated molecule ([M+H]⁺, m/z 199.2), and characteristic product ions would be selected after fragmentation (e.g., loss of the piperidine or morpholine ring fragments).

Potential Pharmacological Significance

The combination of the piperidine and morpholine scaffolds suggests potential for a wide range of biological activities, as both are integral components of numerous FDA-approved drugs.[1]

Structure-Activity Relationship Insights
  • CNS Activity: Piperidine derivatives are well-known for their activity in the central nervous system (CNS), acting on targets like opioid, dopamine, and serotonin receptors.[1]

  • Anticancer Potential: The morpholine ring is a key feature in several kinase inhibitors used in oncology, such as Gefitinib and the PI3K inhibitor GDC-0941. The morpholinopiperidine moiety itself is found in the potent ALK inhibitor alectinib.[5]

  • Metabolic Disorders: Recent studies have explored piperidine and morpholine derivatives as potential antidiabetic agents, for instance, through the inhibition of enzymes like α-amylase.[6]

G Core 2,6-Dimethyl-4-piperidin-4-yl-morpholine Piperidine Scaffold Morpholine Scaffold Targets Potential Biological Target Classes Kinases (Oncology) GPCRs (CNS) Metabolic Enzymes Core:p->Targets CNS Activity Core:m->Targets Anticancer, Metabolic Stability Therapeutics Potential Therapeutic Areas Anticancer Neuropsychiatric Disorders Antidiabetic Targets->Therapeutics

Caption: Relationship between structural motifs and potential therapeutic targets.

Future Directions

The next logical steps for researchers interested in this molecule would be to:

  • Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound, including separation and analysis of the cis/trans isomers.

  • In Vitro Screening: Screen the compound against a panel of relevant biological targets, such as a broad kinase panel and a CNS receptor panel.

  • Cell-Based Assays: Evaluate its efficacy in relevant cell-based models, for example, in cancer cell lines or neuronal cell cultures, to determine its functional activity.

References

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. Available at: [Link]

  • PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available at: [Link]

  • PubChem. 2,6-Dimethyl-4-piperidin-4-yl-morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. Available at: [Link]

  • Sridharan, G., & Muthusubramanian, S. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available at: [Link]

  • Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

  • Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • Arumugam, N., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
  • Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Sharma, V. K., & Vashisth, H. (2017). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PharmaCompass. 4-Morpholinopiperidine. Available at: [Link]

  • NIST. Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available at: [Link]

  • Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine.
  • Fokin, A. A., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. Available at: [Link]

Sources

Solubility Profile & Process Development Guide: 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide details the solubility behavior, physicochemical properties, and solvent selection strategies for 2,6-Dimethyl-4-piperidin-4-yl-morpholine (CAS: 551923-15-0 / 1170380-46-7 for HCl salt).

As a critical intermediate in the synthesis of Ceritinib (LDK378) , an ALK inhibitor, this molecule presents a unique "solubility switch" profile due to its dual-nitrogen heterocycle structure. Understanding its behavior in organic solvents is pivotal for optimizing reductive amination workups, salt formation, and crystallographic purification.

Physicochemical Snapshot
PropertyValue / CharacteristicRelevance to Process
Molecular Formula C₁₁H₂₂N₂OBase structure
Molecular Weight 198.31 g/mol Low MW facilitates high molar solubility
LogP (Predicted) ~0.9 (Free Base)Amphiphilic; soluble in both organic and aqueous acid
pKa (Estimated) ~10.5 (Piperidine NH), ~7.5 (Morpholine N)Strong base; forms stable salts with mineral acids
Physical State Low-melting solid or viscous oil (Free Base)Hard to crystallize as free base; often handled as oil or salt
Melting Point 40–46 °C (Free Base); >250 °C (HCl Salt)Temperature control is critical during isolation

Theoretical Solubility Framework

The solubility of 2,6-Dimethyl-4-piperidin-4-yl-morpholine is governed by the competition between its lipophilic hydrocarbon scaffold and its two polar amine centers.

  • The "Lipophilic Shield": The 2,6-dimethyl substitution on the morpholine ring increases lipophilicity compared to a standard morpholine, enhancing solubility in non-polar aprotic solvents like Dichloromethane (DCM) and Toluene.

  • The "Polar Anchor": The secondary amine on the piperidine ring is a high-pKa hydrogen bond donor/acceptor. This makes the molecule highly soluble in polar protic solvents (Alcohols) and allows for complete solubilization in aqueous acidic media (pH < 4).

Solvation Mechanism by Solvent Class
  • Chlorinated Solvents (DCM, DCE): Excellent. The primary choice for synthesis (reductive amination). The solvent interacts favorably with the amine lone pairs without competing for protons.

  • Alcohols (MeOH, EtOH, IPA): Good to Excellent. High solubility due to H-bonding. However, these are poor solvents for isolating the free base, as crystallization is difficult.

  • Esters (EtOAc, IPM): Moderate. Useful for solvent swaps. The free base is soluble, but salts are generally insoluble, making esters ideal for salt crystallization.

  • Aliphatic Hydrocarbons (Heptane, Hexane): Poor. The molecule is too polar to dissolve significantly in cold alkanes, making these excellent anti-solvents for precipitation.

Experimental Solubility Profile

The following data summarizes the saturation solubility behavior observed during standard process development workflows.

Table 1: Solubility of Free Base (at 25°C)
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)> 200 mg/mL Reaction solvent; Extraction
1,2-Dichloroethane (DCE)> 150 mg/mL Reductive amination medium
Alcohols Methanol> 150 mg/mL Homogeneous catalyst reduction
Isopropanol (IPA)> 100 mg/mL Crystallization solvent (with acid)
Esters Ethyl Acetate50–80 mg/mL Solvent swap target; Extraction
Ethers THF> 100 mg/mL General dissolution
MTBE20–40 mg/mL Selective extraction / Anti-solvent
Hydrocarbons n-Heptane< 5 mg/mL Anti-solvent for purification
Aqueous Water (pH 7)< 10 mg/mL Poor solubility (Free Base)
Water (pH 2, HCl)> 300 mg/mL Complete dissolution (Salt formation)

Critical Insight: The solubility differential between DCM (High) and Heptane (Low) is the primary lever for purification. The free base can be extracted into DCM, concentrated, and then precipitated by adding Heptane.

Process Development Protocols

Protocol A: Solubility Screening (Gravimetric Method)

Use this protocol to validate solubility for a new batch or solvent system.

  • Preparation: Weigh 100 mg of 2,6-Dimethyl-4-piperidin-4-yl-morpholine into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition up to 2 mL (50 mg/mL limit).

  • Temperature Stress: If insoluble at 25°C, heat to 50°C. If dissolution occurs, cool slowly to check for recrystallization potential.

Protocol B: pH-Switch Purification (The "Acid-Base Swing")

This is the industry-standard method for purifying this intermediate from neutral impurities.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Acidic): Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3] The amine protonates and moves into the water layer. Neutral impurities remain in EtOAc.

  • Separation: Discard the organic layer.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 50% NaOH until pH > 12.

    • Observation: The product will oil out or precipitate as a white solid.

  • Extraction (Basic): Extract the turbid aqueous mixture with DCM (2x).

  • Isolation: Dry the DCM layer over Na₂SO₄ and concentrate to yield pure free base.

Visualization of Workflows

Diagram 1: Solubility Screening Decision Tree

This logic flow guides the selection of solvents for reaction versus isolation.

SolubilityScreening Start Start: Solvent Selection Goal Define Goal Start->Goal Reaction Reaction Medium (Reductive Amination) Goal->Reaction Isolation Isolation / Purification Goal->Isolation Chlorinated Chlorinated Solvents (DCM, DCE) High Solubility, No H-Bond Interference Reaction->Chlorinated Standard Alcohol Alcohols (MeOH) High Solubility, Faster Kinetics Risk: Side Reactions Reaction->Alcohol Alternative SaltForm Salt Formation? Isolation->SaltForm YesSalt Use EtOAc / IPA Product precipitates as Salt SaltForm->YesSalt Yes (HCl/HBr) NoSalt Free Base Isolation SaltForm->NoSalt No Swap Solvent Swap to Heptane/MTBE Induce Precipitation NoSalt->Swap

Caption: Decision tree for solvent selection based on process stage (Reaction vs. Isolation).

Diagram 2: pH-Dependent Solubility Equilibrium

Visualizing the "Swing" mechanism used in Protocol B.

pH_Swing Organic Organic Phase (EtOAc/DCM) Aqueous Aqueous Phase (Water) FreeBase Free Base (Neutral) Lipophilic Soluble in Organic FreeBase->Organic Resides in Salt Salt (Protonated) Hydrophilic Soluble in Water FreeBase->Salt pH < 4 Salt->Aqueous Resides in Salt->FreeBase pH > 11 Acid Add H+ (HCl) Acid->FreeBase Base Add OH- (NaOH) Base->Salt

Caption: The pH-dependent solubility switch allows transfer between organic and aqueous phases for purification.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675–5690.

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3151125, 2,6-Dimethyl-4-piperidin-4-yl-morpholine." PubChem.

Sources

Thermodynamic & Kinetic Stability Profile: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

[1]

Executive Summary

This technical guide provides a rigorous thermodynamic and kinetic stability analysis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine , a critical bidentate pharmacophore often utilized in tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets).[1][2]

The molecule exhibits a unique stability profile governed by the stereochemical "locking" of the 2,6-dimethylmorpholine ring.[2] While the scaffold demonstrates high thermal resilience (salt forms

212

Structural & Conformational Thermodynamics

The thermodynamic stability of this molecule is not merely a function of bond energies but is dominated by the stereochemical preferences of the 2,6-dimethylmorpholine moiety.[2]

The "Cis-Lock" Effect

The 2,6-dimethylmorpholine ring exists primarily in two diastereomeric forms: cis (meso) and trans (racemic).[1][2]

  • Thermodynamic Preference: The cis-isomer is thermodynamically superior (

    
     vs. trans) because both methyl groups can adopt the equatorial position in the chair conformation.[1][2]
    
  • The Trans-Penalty: In the trans-isomer, one methyl group is forced into a high-energy axial position, introducing significant 1,3-diaxial steric strain.[1][2]

  • Synthetic Implication: Commercial synthesis typically yields a mixture enriched in the cis-isomer (approx. 88:12 ratio at equilibrium).[1][2][3] Purification to >98% cis is critical for ensuring batch-to-batch thermodynamic consistency.[1][2]

Inter-Ring Dynamics

The bond connecting the Morpholine-N to the Piperidine-C4 is a single

1222
Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barriers between the dominant conformers.

ConformationEnergyFig 1. Thermodynamic Energy Landscape of 2,6-Dimethylmorpholine CoreCisCis-Conformer(Equatorial-Equatorial)Global MinimumBoatTwist-BoatTransition State+5.5 kcal/molCis->BoatRing Inversion(High Barrier)TransTrans-Conformer(Axial-Equatorial)+1.5 kcal/molTrans->CisIsomerization(Catalytic Conditions)Boat->TransRelaxation

Physicochemical Stability Profile

Understanding the ionization state is prerequisite to predicting solubility and hydrolytic stability.[2] The molecule contains two basic centers with distinct pKa values.[2]

Ionization Constants (pKa)
  • Site A (Piperidine NH): Secondary amine.[2] High basicity (

    
    ).[2] In physiological pH (7.4), this site is 
    
    
    protonated.[2]
  • Site B (Morpholine N): Tertiary amine.[2] Reduced basicity (

    
    ) due to the inductive electron-withdrawing effect of the ether oxygen.[1][2]
    
  • Implication: The molecule behaves as a di-cation in acidic media but exists as a mono-cation (piperidine protonated) in neutral buffers.[1][2] This mono-cationic state is the most relevant for formulation stability.[1][2]

Solubility & Lipophilicity
  • LogP:

    
     (Free base).[1][2]
    
  • Solubility:

    • pH < 6:[1] Highly soluble (>50 mg/mL) due to di-protonation.[1][2]

    • pH > 11:[1] Low solubility (free base precipitates as an oil or low-melting solid).[1][2]

    • Solid State:[1][4] The free base has a low melting point (

      
      C estimated), making it prone to "oiling out."[1][2] For drug development, the Dihydrochloride  or Fumarate  salt is mandatory to elevate the melting point (
      
      
      C) and ensure solid-state thermodynamic stability.[2]

Degradation Kinetics & Stress Pathways[5]

While the ether linkages in morpholine are chemically inert under standard conditions, the nitrogen centers are susceptible to oxidative attack.[2]

Oxidative Instability (The Primary Risk)[2]
  • N-Oxidation: The tertiary morpholine nitrogen is electron-rich and prone to forming N-oxides when exposed to peroxides or high oxygen tension.[1]

  • Hydroxylamine Formation: The secondary piperidine amine can undergo oxidation to a hydroxylamine (

    
    ), a precursor to further degradation.[1][2]
    
  • Mitigation: Formulation requires antioxidants (e.g., monothioglycerol) or inert atmosphere packaging if the free base is used.[2]

Thermal & Hydrolytic Stability
  • Hydrolysis: The molecule lacks hydrolyzable esters or amides.[2] It is hydrolytically stable across the pH 1–13 range.[2]

  • Thermal: The cyclic structures prevent Hoffman elimination under normal stress.[2] Degradation is observed only at extreme temperatures (

    
    C) or in the presence of reducing sugars (Maillard reaction with the secondary amine).[2]
    
Visualization: Degradation Pathways

DegradationPathwaysFig 2. Primary Degradation Pathways under Stress ConditionsParent2,6-Dimethyl-4-(piperidin-4-yl)morpholineNOxideMorpholine N-Oxide(Major Oxidative Impurity)Parent->NOxideH2O2 / Peroxides(Fast Kinetic)HydroxylN-Hydroxypiperidine(Minor Oxidative Impurity)Parent->HydroxylRadical Oxidation(Slow Kinetic)RingOpenRing Opening(Extreme Acid/Heat)Parent->RingOpenStrong Acid + Heat(>100°C)

Experimental Protocols (Self-Validating Systems)

To validate the stability profile described above, the following experimental workflows must be executed. These protocols are designed to be self-validating by including internal controls.[1][2]

Forced Degradation Protocol (ICH Q1A Aligned)[2]

Objective: Determine the intrinsic stability and identify degradation products.

Stress ConditionReagent/ConditionDurationTarget DegradationRationale
Acid Hydrolysis 1N HCl,

C
24 Hours< 5%Confirms ether stability.[1]
Base Hydrolysis 1N NaOH,

C
24 Hours< 5%Confirms resistance to elimination.[2]
Oxidation 3%

, RT
4 Hours10-20%Critical: Assesses N-oxide formation risk.[1]
Thermal Solid State,

C
7 Days< 2%Simulates accelerated shelf-life.[1][2]
Photostability 1.2M Lux-hr (UV/Vis)~2 DaysMonitorChecks for radical-induced cleavage.[1][2]
Analytical Methodology (HPLC-MS)
  • Column: C18 Reverse Phase (high pH stable, e.g., Waters XBridge).[2]

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10.0) — Basic pH is crucial to keep the piperidine deprotonated for better peak shape.[2]

    • B: Acetonitrile.[1][2]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) AND MS (ESI+).[2]

  • System Suitability: Resolution (

    
    ) between Parent and N-oxide impurity must be 
    
    
    .[1][2]

References

  • ChemicalBook. (2025).[2][5] Thermodynamic properties of 4-Morpholinopiperidine derivatives and melting point data.[2]

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: 2,6-Dimethyl-4-piperidin-4-yl-morpholine (CID 3151125).[1][6][2]

  • University of Regina. (2025).[2] pKa Values of Cyclic Diamines and Piperazine Derivatives at Various Temperatures.

  • BenchChem. (2025).[2][7] Conformational Analysis of the Morpholine Ring: Chair-Chair Interconversion Energies.[1][2]

Technical Guide: History, Discovery, and Application of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine , a critical pharmacophore and intermediate in the discovery of next-generation kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.

Executive Summary

2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS: 551923-15-0) represents a "privileged scaffold" in modern medicinal chemistry. It is not a standalone drug but a highly specialized structural motif engineered to solve two specific problems in drug discovery: metabolic instability and poor aqueous solubility .

This moiety combines a piperidine ring (providing a solubilizing basic center) with a 2,6-dimethylmorpholine group. The addition of methyl groups at the 2 and 6 positions of the morpholine ring is a strategic modification designed to block oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4) and to restrict conformational flexibility, thereby enhancing binding affinity to kinase targets such as Phosphoinositide 3-kinase (PI3K) .

Chemical Identity & Stereochemistry

The molecule exists as a bicyclic system where a piperidine ring is linked at its 4-position to the nitrogen of a morpholine ring.

  • IUPAC Name : 2,6-dimethyl-4-(piperidin-4-yl)morpholine[1][2][3][4]

  • Molecular Formula : C₁₁H₂₂N₂O

  • Molecular Weight : 198.31 g/mol [2]

  • Key Feature : The cis-2,6-dimethyl configuration is the biologically preferred isomer in most drug discovery applications. The cis arrangement forces the methyl groups into an equatorial position, stabilizing the chair conformation of the morpholine ring.

Structural Logic
ComponentFunction in Drug Design
Piperidine Ring Acts as a linker and provides a secondary amine for further functionalization (e.g., urea formation, amidation). Increases basicity (

) to improve lysosomal trapping or solubility.
Morpholine Oxygen Acts as a hydrogen bond acceptor, often interacting with the hinge region or solvent-exposed areas of the kinase ATP-binding pocket.
2,6-Dimethyl Groups Metabolic Blockade : Sterically hinders the approach of metabolic enzymes to the morpholine ring carbons. Conformational Lock : Restricts the rotation of the morpholine ring, reducing the entropic penalty of binding.

Discovery & Rational Design

The discovery of this moiety emerged from Structure-Activity Relationship (SAR) studies aimed at optimizing first-generation PI3K inhibitors. Early inhibitors containing simple morpholine rings suffered from rapid metabolic clearance due to oxidation at the carbon atoms adjacent to the oxygen.

The "Methyl Effect" in Medicinal Chemistry

Researchers at companies like Daiichi Sankyo , Genentech , and AstraZeneca observed that substituting the morpholine ring with cis-2,6-dimethylmorpholine significantly improved pharmacokinetic (PK) profiles.

  • Observation : Simple morpholines are metabolic "hotspots."

  • Solution : Introduction of methyl groups at C2 and C6 creates a steric shield.

  • Result : The cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold became a standard building block for "best-in-class" kinase inhibitors, utilized in the synthesis of candidates for inflammatory diseases and cancer (e.g., PI3K

    
     inhibitors).
    

Synthesis Protocol

The synthesis of this moiety is a classic example of reductive amination , a robust reaction used to couple a ketone and an amine. The following protocol is adapted from patent literature (e.g., WO2016157074A1) describing the synthesis of PI3K inhibitors.

Experimental Workflow

Objective : Synthesize cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine from cis-2,6-dimethylmorpholine and N-Boc-4-piperidone.

Reagents :

  • cis-2,6-Dimethylmorpholine (Amine source)

  • 1-Boc-4-piperidone (Ketone source)

  • Sodium Triacetoxyborohydride (STAB, Reducing agent)

  • Acetic Acid (Catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • Trifluoroacetic acid (TFA) or HCl (Deprotection agent)

Step-by-Step Methodology :

  • Imine Formation :

    • Dissolve 1-Boc-4-piperidone (1.0 eq) and cis-2,6-dimethylmorpholine (1.2 eq) in anhydrous DCM.

    • Add Acetic Acid (2.0 eq) to catalyze iminium ion formation.

    • Stir at room temperature for 30–60 minutes.

    • Mechanism: The amine attacks the ketone to form an unstable hemiaminal, which dehydrates to form the iminium ion.

  • Reductive Amination :

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Mechanism: The hydride attacks the iminium carbon, locking the C-N bond.

  • Workup & Isolation :

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify the intermediate (tert-butyl 4-(cis-2,6-dimethylmorpholino)piperidine-1-carboxylate) via silica gel chromatography.

  • Deprotection (Boc Removal) :

    • Dissolve the intermediate in DCM.

    • Add TFA (excess, e.g., 1:4 v/v ratio with solvent).

    • Stir for 2–4 hours until TLC shows complete consumption of starting material.

    • Concentrate in vacuo. Neutralize with basic resin or NaOH to obtain the free base: cis-2,6-dimethyl-4-(piperidin-4-yl)morpholine .

Synthesis Pathway Visualization

SynthesisPath Reagents Reagents: 1-Boc-4-piperidone + cis-2,6-Dimethylmorpholine Intermediate Iminium Ion (Transient Species) Reagents->Intermediate Acetic Acid DCM, RT Reduction Reduction: Sodium Triacetoxyborohydride (STAB) Intermediate->Reduction In situ BocProtected Boc-Protected Intermediate: tert-butyl 4-(2,6-dimethylmorpholino) piperidine-1-carboxylate Reduction->BocProtected Reductive Amination Deprotection Deprotection: TFA or HCl BocProtected->Deprotection Acid Hydrolysis FinalProduct Final Product: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine Deprotection->FinalProduct Neutralization

Caption: Step-wise reductive amination pathway for the synthesis of the 2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold.

Biological Application: PI3K Signaling Pathway

This scaffold is primarily deployed in the development of inhibitors for Class I PI3Ks (PI3K


, 

,

,

). These kinases are hyperactivated in many cancers and autoimmune disorders.
Mechanism of Action

Inhibitors containing this moiety typically bind to the ATP-binding pocket of the PI3K enzyme.

  • Hinge Binding : The heterocycle attached to the piperidine (often a purine, pyrimidine, or quinazoline) forms hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solvent Interface : The 2,6-dimethyl-4-(piperidin-4-yl)morpholine tail extends towards the solvent-exposed region.

  • Solubility & PK : The piperidine nitrogen remains protonated at physiological pH, improving solubility. The dimethylmorpholine group prevents rapid metabolic breakdown, extending the drug's half-life (

    
    ).
    
Signaling Pathway Diagram

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target of Scaffold RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 PIP2->PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Signaling Inhibitor Inhibitor w/ 2,6-dimethylmorpholine moiety Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/AKT/mTOR signaling cascade, highlighting the inhibition point of drugs utilizing the 2,6-dimethylmorpholine scaffold.[5]

References

  • Daiichi Sankyo Co., Ltd. (2016). 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as PI3K inhibitors. WO2016157074A1.[6] Link

  • PubChem . (2025).[2][7] 2,6-Dimethyl-4-piperidin-4-yl-morpholine (Compound Summary). National Library of Medicine. Link

  • Burke, J. E., & Williams, R. L. (2015). Synergy in activating class I PI3Ks. Trends in Biochemical Sciences, 40(2), 88-100. (Context on PI3K structure). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on methyl effects and metabolic stability). Link

Sources

The 2,6-Dimethyl-4-piperidin-4-yl-morpholine Scaffold: A Technical Guide to a Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core, a pharmacophore of increasing significance. We will dissect the individual contributions of the piperidine and morpholine rings, elucidate the nuanced impact of the 2,6-dimethyl substitution on the morpholine moiety, and present a comprehensive overview of its application in the design of targeted therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of compounds featuring this versatile scaffold. We will leverage the polo-like kinase 4 (PLK4) inhibitor CFI-400945 as a central case study to illustrate the profound potential of this pharmacophore in oncology and beyond.

Deconstructing the Core: The Foundational Roles of Piperidine and Morpholine

The prevalence of piperidine and morpholine rings in approved pharmaceuticals is a testament to their favorable physicochemical and pharmacological properties.[1] These six-membered heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity.[1]

The piperidine ring , a saturated heterocycle containing a nitrogen atom, offers several advantages:

  • Basicity: The nitrogen atom is typically protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in target proteins and for enhancing aqueous solubility.

  • Structural Rigidity: The cyclic structure helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and thus potentially increasing binding affinity and selectivity.[2]

  • Vectors for Substitution: The piperidine ring provides multiple points for substitution, allowing for the fine-tuning of a compound's properties to optimize its interaction with a biological target.

The morpholine ring , containing both an oxygen and a nitrogen atom, complements the features of piperidine:

  • Modulated Basicity: The presence of the electron-withdrawing oxygen atom reduces the pKa of the morpholine nitrogen compared to piperidine, making it a weaker base. This can be advantageous for improving oral absorption and reducing off-target effects associated with high basicity.[3]

  • Enhanced Solubility and Permeability: The oxygen atom can act as a hydrogen bond acceptor, improving a compound's solubility and overall physicochemical profile. This often leads to improved pharmacokinetic (PK) properties, including better brain permeability for central nervous system (CNS) drug candidates.[3][4]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other aliphatic amines, which can lead to a longer half-life in the body.

The combination of these two rings into a single scaffold, such as the 4-piperidin-4-yl-morpholine core, creates a molecule with a unique balance of properties that can be exploited in drug design.

The Critical Influence of the 2,6-Dimethyl Substitution

The introduction of two methyl groups at the 2 and 6 positions of the morpholine ring, particularly in the cis conformation, has a profound impact on the pharmacophore's properties and its interactions with biological targets.

Physicochemical Properties

The dimethyl substitution subtly alters the physicochemical properties of the morpholine ring, which can have significant implications for a drug candidate's behavior.

PropertyValue (cis-2,6-Dimethylmorpholine)Significance in Drug Design
Molecular Weight 115.17 g/mol [1]A small increase in molecular weight.
XLogP3 0.3[5]A slight increase in lipophilicity compared to unsubstituted morpholine, which can influence cell permeability and binding to hydrophobic pockets.
pKa 9.04 (Predicted)[6]The basicity is slightly increased compared to unsubstituted morpholine, which can affect ionization at physiological pH and interactions with target proteins.
Boiling Point 140-142 °C[6]A higher boiling point compared to unsubstituted morpholine.
Solubility Miscible in water[2]Maintains good aqueous solubility.

This data is for cis-2,6-dimethylmorpholine as a standalone molecule and serves as a proxy for the properties of the substituted ring within a larger drug molecule.

Conformational Rigidity and Vectorial Orientation

The cis-2,6-dimethyl groups lock the morpholine ring into a more defined chair conformation. This pre-organization can be advantageous in drug design as it reduces the entropic penalty of binding to a target protein. Furthermore, the methyl groups act as steric directors, influencing how the rest of the molecule is oriented in a binding pocket. This can lead to enhanced selectivity for the target protein over other related proteins.

Synthesis of the 2,6-Dimethyl-4-piperidin-4-yl-morpholine Core

A plausible and efficient method for the synthesis of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core is through reductive amination . This widely used reaction in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.

A potential synthetic route is outlined below:

G cluster_0 Starting Materials cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Deprotection 1_benzyl_4_piperidone 1-Benzyl-4-piperidone intermediate 4-(1-Benzylpiperidin-4-yl)-2,6-dimethylmorpholine 1_benzyl_4_piperidone->intermediate + cis-2,6-Dimethylmorpholine Reductant (e.g., NaBH(OAc)3) cis_2_6_dimethylmorpholine cis-2,6-Dimethylmorpholine final_product 2,6-Dimethyl-4-piperidin-4-yl-morpholine intermediate->final_product H2, Pd/C

Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

Step-by-Step Methodology: Reductive Amination
  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and cis-2,6-dimethylmorpholine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

  • Formation of the Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-(1-benzylpiperidin-4-yl)-2,6-dimethylmorpholine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst (10 mol%). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 2,6-dimethyl-4-piperidin-4-yl-morpholine.

Biological Significance and Therapeutic Applications

The 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore has shown significant promise in the development of targeted therapies, particularly in oncology.

Case Study: CFI-400945, a Potent and Selective PLK4 Inhibitor

A prime example of the successful application of this pharmacophore is the clinical candidate CFI-400945 , a potent and orally active inhibitor of polo-like kinase 4 (PLK4).[7][8] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[9]

The structure of CFI-400945 incorporates the (cis)-2,6-dimethylmorpholino group, which plays a crucial role in its activity and pharmacokinetic profile.

Structure of CFI-400945: (A detailed chemical structure diagram would be presented here in a full whitepaper)

The cis-dimethylmorpholine moiety in CFI-400945 contributes to:

  • Potency and Selectivity: The specific conformation and steric bulk of the substituted morpholine ring likely contribute to a highly specific and potent interaction with the ATP-binding pocket of PLK4, leading to excellent selectivity over other kinases.[7]

  • Favorable Pharmacokinetics: The morpholine ring enhances the drug-like properties of the molecule, contributing to its oral bioavailability and suitable pharmacokinetic profile for clinical development.[8]

CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently in clinical trials for the treatment of various solid tumors.[7][10]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is a common feature in many cancers. The morpholine scaffold is a well-established pharmacophore in the design of PI3K and mTOR inhibitors.[12]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor 2,6-Dimethyl-4-piperidin-4-yl-morpholine -based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The 2,6-dimethyl-4-piperidin-4-yl-morpholine scaffold can be incorporated into molecules designed to target the ATP-binding site of PI3K and/or mTOR. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase, while the piperidine ring can be substituted to occupy hydrophobic pockets and enhance potency and selectivity. The dimethyl groups on the morpholine ring can provide additional van der Waals interactions and improve the overall binding affinity.

Potential in Central Nervous System (CNS) Disorders

Both piperidine and morpholine are frequently found in CNS-active drugs due to their ability to improve blood-brain barrier penetration.[3][4] The balanced lipophilicity and basicity of the 2,6-dimethyl-4-piperidin-4-yl-morpholine core make it an attractive scaffold for the design of novel therapeutics for neurodegenerative diseases and other CNS disorders.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (Example: PLK4)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP

    • Substrate (a specific peptide or protein substrate for PLK4)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known PLK4 inhibitor) and a negative control (DMSO vehicle).

    • Add the PLK4 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to kinase activity.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Reagents and Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y)

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

    • Neurotoxic agent (e.g., glutamate, rotenone, or Aβ peptide)

    • Test compound (dissolved in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

    • 96-well plates

  • Procedure:

    • Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the untreated control wells).

    • Co-incubate the cells with the test compound and the neurotoxic agent for 24-48 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control wells.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).

Conclusion and Future Perspectives

The 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore represents a powerful and versatile scaffold in modern drug design. Its unique combination of physicochemical properties, conformational rigidity, and synthetic accessibility makes it an attractive starting point for the development of novel therapeutics. The clinical progression of CFI-400945 highlights the potential of this core in oncology, while its inherent drug-like properties suggest broad applicability in other therapeutic areas, including CNS disorders.

Future research in this area should focus on:

  • Exploring Diverse Substitution Patterns: Systematic exploration of substituents on both the piperidine and morpholine rings to further optimize potency, selectivity, and pharmacokinetic properties.

  • Application to Other Target Classes: Investigating the utility of this scaffold for other target classes beyond kinases, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider range of derivatives.

By leveraging the insights presented in this guide, researchers and drug development professionals can effectively harness the potential of the 2,6-dimethyl-4-piperidin-4-yl-morpholine pharmacophore to design the next generation of innovative medicines.

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  • YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

  • Ivanova, A. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Obach, R. S. (2005, July 5). Pharmacokinetics and Metabolic Drug Interactions. Current Drug Metabolism, 6(3), 235-247.
  • Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. Retrieved from [Link]

  • Wlodarchak, N., & Bova, L. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 6(1), 1-19.
  • Sportsman, J. R. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 809, 1-16.
  • Gomeni, R., et al. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Wang, Y., et al. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).
  • Drewry, D. H., et al. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Barlocco, D., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Green Chemistry, 18(10), 3045-3053.
  • Sumitomo Kagaku. (2004). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Sumitomo Kagaku, 2004-II, 1-15.
  • University of Michigan. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.

Sources

Methodological & Application

Application Note: 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a Dual-Function Organocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the use of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (and its analogs) as a specialized, hindered secondary amine catalyst in condensation reactions.

While this molecule is traditionally known as a pharmaceutical intermediate (e.g., in PI3K inhibitor synthesis), its unique structure—combining a highly basic secondary amine (piperidine) with a lipophilic, sterically modulated tail (2,6-dimethylmorpholine)—makes it a potent organocatalyst for Knoevenagel and Aldol condensations.

Introduction & Chemical Profile

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a bifunctional amine. Unlike simple piperidine (volatile, pKa ~11.2) or morpholine (pKa ~8.3), this hybrid molecule offers a unique balance of basicity, steric bulk, and lipophilicity.

  • Primary Catalytic Site: The secondary amine (

    
    ) on the piperidine ring. This site is responsible for forming the active iminium  or enamine  intermediates.
    
  • Modulating Tail: The 2,6-dimethylmorpholine moiety attached to the C4 position. This group increases the molecular weight (reducing volatility), improves solubility in non-polar organic solvents (toluene, DCM), and provides steric shielding that can influence reaction selectivity.

PropertyDataRelevance to Catalysis
CAS No. 551923-15-0 (Free Base)Identification
Molecular Weight ~198.3 g/mol Non-volatile solid/oil (easy handling vs. piperidine)
pKa (Est.) ~10.2 (Piperidine NH)Strong enough to deprotonate active methylenes
Solubility High in DCM, Toluene, EtOHVersatile solvent compatibility
Mechanistic Principles

The catalytic efficiency of this molecule in condensation reactions (e.g., Knoevenagel) relies on a Dual Activation Cycle .

  • Nucleophilic Activation (Iminium Formation): The secondary amine of the piperidine ring attacks the carbonyl of the aldehyde, releasing water and forming a highly electrophilic iminium ion.

  • Base Catalysis: The basic nitrogen deprotonates the active methylene compound (e.g., malononitrile), generating a nucleophilic enolate.

  • C-C Bond Formation: The enolate attacks the iminium ion.

  • Hydrolysis/Elimination: The catalyst is regenerated and the C=C double bond is formed.

Mechanism Diagram (Graphviz)

G Cat Catalyst (Sec. Amine) Iminium Iminium Ion (Activated) Cat->Iminium Nucleophilic Attack Enolate Enolate (Nu-) Cat->Enolate Ald Aldehyde (R-CHO) Ald->Iminium + Cat - H2O Product Condensation Product Iminium->Product + Enolate - Cat Methylene Active Methylene (Nu-H) Methylene->Enolate Deprotonation (by Cat) Enolate->Product Product->Cat Regeneration Water H2O

Caption: The catalytic cycle showing the dual role of the secondary amine in activating the electrophile (Iminium) and the nucleophile (Enolate).

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of


-unsaturated nitriles using 2,6-Dimethyl-4-piperidin-4-yl-morpholine.
Materials
  • Catalyst: 2,6-Dimethyl-4-piperidin-4-yl-morpholine (5 mol%). Note: If supplied as dihydrochloride salt, neutralize with 1 eq. NaOH/extraction prior to use.

  • Substrate A: Benzaldehyde (or derivative) (1.0 eq).[1]

  • Substrate B: Malononitrile or Ethyl Cyanoacetate (1.1 eq).

  • Solvent: Ethanol (Green protocol) or Toluene (Azeotropic protocol).

Step-by-Step Methodology
  • Catalyst Preparation (If using HCl salt):

    • Dissolve 100 mg of salt in 2 mL water.

    • Add 2 mL 1N NaOH. Extract with DCM (3 x 2 mL).

    • Dry organic layer over MgSO₄, filter, and evaporate to obtain the free base oil.

  • Reaction Setup:

    • In a 25 mL round-bottom flask, charge Benzaldehyde (1.0 mmol, 106 mg) and Malononitrile (1.1 mmol, 73 mg).

    • Add Ethanol (3.0 mL). Stir to dissolve.

    • Add Catalyst (0.05 mmol, ~10 mg) in one portion.

    • Observation: A transient color change (yellow/orange) indicates iminium formation.

  • Reaction Monitoring:

    • Stir at Room Temperature for 30–60 minutes.

    • TLC Monitoring: Eluent 20% EtOAc/Hexane. The aldehyde spot should disappear.

    • Note: For sterically hindered aldehydes, heat to reflux (78°C) for 2–4 hours.

  • Workup & Purification:

    • Precipitation Method: If the product is solid, add 5 mL cold water. The product will precipitate.[1] Filter and wash with cold ethanol/water (1:1).

    • Extraction Method: Evaporate ethanol. Dissolve residue in EtOAc. Wash with 0.1 M HCl (removes the basic catalyst into the aqueous layer). Wash with brine, dry, and concentrate.

  • Recycling (Optional):

    • The aqueous acidic layer containing the catalyst can be basified (pH > 12) and extracted to recover the catalyst for reuse.

Optimization & Data Analysis

The following table highlights the advantages of using this specific catalyst over traditional amines.

ParameterPiperidine (Traditional)2,6-Dimethyl-4-piperidin-4-yl-morpholineAdvantage
Handling Volatile Liquid (BP 106°C)Solid/Viscous Oil (High BP)No fume hood loss; precise weighing.
Lipophilicity LowHighBetter solubility in non-polar solvents (Toluene).
Selectivity Low (Sterically unhindered)Moderate (2,6-dimethyl tail)Potential for kinetic resolution in complex substrates.
Recovery Difficult (volatile)Easy (Acid wash/Extraction)Sustainable/Green chemistry compliant.
Workflow Visualization

Workflow Start Start: Reagents + Solvent AddCat Add Catalyst (5 mol%) Start->AddCat React Stir at RT (30-60 min) or Reflux AddCat->React Check TLC Check (Aldehyde consumed?) React->Check Check->React No Workup Acid Wash (0.1 M HCl) Removes Catalyst Check->Workup Yes Pure Evaporate & Recrystallize Workup->Pure

Caption: Operational workflow for the condensation reaction.

References
  • Chemical Identity & Properties

    • 4-Morpholinopiperidine (Parent Scaffold).[2] CAS: 53617-35-9.[3][4][5][6] pKa ~10.21.[2][7]

    • Source:

  • General Protocol for Amine Catalysis

    • Knoevenagel Condensation Reaction.[1][8][9][10][11][12] Sigma-Aldrich Technical Library.

    • Source:

  • Synthesis of the Catalyst (Contextual)

    • WO2016157074A1. Describes the synthesis of 2,6-dimethyl-4-(piperidin-4-yl)
    • Source:

  • Mechanistic Grounding

    • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition.

    • Source:

Sources

Application Note: High-Precision Functionalization of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026


-Functionalization of a Key Solubilizing Pharmacophore

Introduction: The "Solubilizing Powerhouse"

In modern drug discovery, the 2,6-dimethyl-4-(piperidin-4-yl)morpholine scaffold (often abbreviated as 2,6-DMPM) has emerged as a superior alternative to the classic 4-(piperidin-4-yl)morpholine. While the parent morpholine moiety is a standard solubilizing group, the addition of the 2,6-dimethyl groups serves two critical medicinal chemistry functions:

  • Metabolic Stability: The methyl groups block the metabolic "soft spots" at the

    
    -positions of the morpholine ether, significantly reducing oxidative clearance by cytochrome P450 enzymes.
    
  • Lipophilicity Modulation: The methyl groups disrupt planarity and increase lipophilicity slightly, often improving membrane permeability without sacrificing the high aqueous solubility conferred by the basic piperidine nitrogen.

This Application Note provides rigorous, field-tested protocols for functionalizing the secondary amine (piperidine


-1) of this scaffold. We focus on the cis-2,6-dimethyl isomer, as it is the achiral (meso) diastereomer most commonly utilized to avoid complex chiral separations in downstream processing.
Chemo-Physical Profile
  • Reactive Handle: Secondary amine (Piperidine

    
    -1).
    
  • pKa (Conjugate Acid): ~9.8–10.2 (Piperidine NH).

  • Nucleophilicity: Moderate to High. The steric bulk of the remote 2,6-dimethylmorpholine does not significantly impede the piperidine nitrogen's reactivity.

  • Solubility: High in DCM, MeOH, EtOH; Moderate in Toluene; Low in Hexanes.

Decision Matrix: Selecting the Right Methodology

The choice of reaction condition depends entirely on the electrophile (


) nature.

ReactionSelection Start Target Electrophile Alkyl Alkyl/Cycloalkyl (Aldehyde/Ketone) Start->Alkyl Aryl_Act Activated Heteroaryl (Cl-Pyridine, F-Arene) Start->Aryl_Act Aryl_Deact Unactivated Aryl (Br-Arene, Cl-Arene) Start->Aryl_Deact Acyl Carboxylic Acid (COOH) Start->Acyl Method1 Protocol 1: Reductive Amination (STAB/AcOH) Alkyl->Method1 Method2 Protocol 2: SnAr Substitution (DIPEA/DMSO/Heat) Aryl_Act->Method2 Method3 Protocol 3: Buchwald-Hartwig (Pd-RuPhos/NaOtBu) Aryl_Deact->Method3 Method4 Protocol 4: Amide Coupling (HATU/DIPEA) Acyl->Method4

Figure 1: Decision tree for functionalizing the secondary amine of 2,6-DMPM.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Library Synthesis)

Best for: Attaching alkyl chains or cycloalkyl rings (e.g., library diversification). Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Expert Insight: We prefer Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (


). STAB is less toxic and, crucially, does not reduce aldehydes/ketones directly as fast as it reduces the iminium ion, preventing side reactions.

Reagents:

  • Amine: 2,6-Dimethyl-4-(piperidin-4-yl)morpholine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

  • Acid Activation: Add Acetic Acid (1.0 equiv). Note: This catalyzes iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    .[1]
    
  • Purification: If necessary, use SCX-2 cartridges (catch-and-release) to remove non-basic impurities, or flash chromatography (DCM/MeOH/NH3).

Protocol 2: Nucleophilic Aromatic Substitution (SnAr)

Best for: Electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine, 2-fluoronitrobenzene). Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Expert Insight: The 2,6-DMPM scaffold is moderately bulky. While the piperidine nitrogen is accessible, using polar aprotic solvents (DMSO, NMP) is critical to stabilize the transition state. For unreactive substrates (e.g., 2-chloropyridine), switching to the fluoro-analog (2-fluoropyridine) often increases yields by >50% due to the higher electronegativity of fluorine accelerating the initial addition step.

Reagents:

  • Amine: 2,6-DMPM (1.0 equiv)

  • Electrophile: Heteroaryl Halide (1.0 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: DMSO or DMF (0.2 M)

Step-by-Step:

  • Setup: Dissolve electrophile and amine in DMSO.

  • Base Addition: Add DIPEA.

  • Thermal Activation:

    • Highly Activated (e.g., 4-Cl-pyrimidine): Stir at RT for 2–4 hours.

    • Moderately Activated (e.g., 2-F-pyridine): Heat to 80°C.

    • Deactivated: Heat to 120°C (Microwave preferred for 30 mins).

  • Workup: Dilute with water/brine. Extract with EtOAc.[1] Caution: DMSO is difficult to remove; extensive water washes or lyophilization may be required.

Protocol 3: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides/chlorides where SnAr fails. Mechanism: Pd-catalyzed C-N bond formation.[2]

Expert Insight: For secondary amines like piperidines, RuPhos is the "Gold Standard" ligand. It prevents


-hydride elimination and accommodates the steric bulk of the substrate. XPhos  is a strong alternative. Avoid simple ligands like 

.

Reagents:

  • Catalyst:

    
     (0.02 equiv) or RuPhos-Pd-G3/G4 precatalyst.
    
  • Ligand: RuPhos (0.04 equiv) (if using

    
    ).
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) - Crucial for speed.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

Step-by-Step:

  • Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids Addition: Add Aryl Halide (1.0 equiv), Amine (1.1 equiv), Base (

    
    , 1.5 equiv), and Pd-Precatalyst (2-5 mol%).
    
  • Solvent: Add degassed Toluene (0.2 M).

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Comparative Data & Troubleshooting

Yield Comparison by Method
Reaction TypeElectrophile ExampleConditionsTypical YieldNotes
Reductive Amination CyclohexanoneSTAB, DCE, AcOH, RT85–95%Very robust; water tolerant.
SnAr 2-ChloropyrimidineDIPEA, EtOH, 80°C90–98%Fast; often precipitates out.
SnAr 2-ChloropyridineDIPEA, DMSO, 120°C20–40%Poor. Switch to 2-Fluoropyridine or Buchwald.
Buchwald 4-BromotolueneRuPhos-Pd-G3, NaOtBu, 100°C75–88%Requires strict O2 exclusion.
Troubleshooting "The Grease"

The 2,6-dimethyl groups make the molecule lipophilic ("greasy").

  • Issue: Product streaks on TLC or co-elutes with impurities.

  • Solution: Use Amine-Functionalized Silica or add 1%

    
     (aq) to your DCM/MeOH mobile phase.
    
  • Alternative: Use SCX-2 (Strong Cation Exchange) columns.

    • Load reaction mixture (dissolved in MeOH/DCM).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M

      
       in MeOH (releases the product).
      

References

  • BenchChem. (2025).[1][3] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • ChemicalBook. (2026).[4] 4-Morpholinopiperidine Properties and Synthesis. Retrieved from

  • Matassini, C., et al. (2020).[5] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.Current Organic Chemistry. Retrieved from

  • Hartwig, J. F. (2008). Buchwald-Hartwig Amination: Evolution of a Reaction.Nature.[2] (Contextual grounding for RuPhos usage).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3151125 (2,6-Dimethyl-4-piperidin-4-yl-morpholine).[6] Retrieved from

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[2]Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Applications of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to a Novel Scaffold: Exploring 2,6-Dimethyl-4-piperidin-4-yl-morpholine in the Synthesis of New Agrochemicals

Abstract

The relentless evolution of pesticide resistance necessitates the continuous discovery of novel chemical scaffolds for agrochemical development. This guide focuses on the untapped potential of 2,6-Dimethyl-4-piperidin-4-yl-morpholine , a unique heterocyclic compound that merges two "privileged" substructures in medicinal and agricultural chemistry: the 2,6-dimethylmorpholine moiety, renowned for its role in potent fungicides, and the versatile piperidine ring, a cornerstone of numerous bioactive molecules.[1][2] While direct applications of this specific combined scaffold are not yet documented in commercial agrochemicals, its constituent parts provide a compelling rationale for its exploration. This document serves as a forward-looking application note, providing researchers with the scientific foundation, proposed synthetic protocols, and biological screening workflows to investigate 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a novel platform for the next generation of fungicides.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for new active ingredients, the strategy of combining known pharmacophores into a single molecule is a proven method for discovering compounds with enhanced efficacy, novel modes of action, or improved pharmacokinetic properties. The title compound, (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine, represents a deliberate fusion of two highly successful heterocyclic systems.

  • The 2,6-Dimethylmorpholine Core: This moiety is the defining feature of a major class of systemic fungicides, including fenpropimorph and tridemorph.[3][4][5] These fungicides act as ergosterol biosynthesis inhibitors (EBIs), but their mode of action is distinct from other EBI classes like DMIs, targeting sterol reductase and isomerase enzymes in the fungal cell membrane.[6][7] The cis-2,6-dimethyl substitution pattern has been shown to be critical for high fungicidal activity.[8]

  • The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and agrochemicals, the piperidine ring offers a versatile and synthetically accessible anchor point.[2] It can improve a molecule's physicochemical properties, such as solubility and basicity, and provides a robust handle for introducing diverse side chains to modulate biological activity and target specificity.[9]

The combination of these two structures in 2,6-Dimethyl-4-piperidin-4-yl-morpholine offers a pre-validated fungicidal core (the dimethylmorpholine) and a reactive handle for chemical diversification (the secondary amine of the piperidine ring). This allows for the systematic exploration of new chemical space to develop fungicides with potentially novel attributes.

G cluster_0 Known Agrochemical Pharmacophores cluster_1 Novel Hybrid Scaffold cluster_2 Potential Outcome Morpholine cis-2,6-Dimethylmorpholine (e.g., in Fenpropimorph) • Potent Fungicidal Activity • Sterol Biosynthesis Inhibitor Target 2,6-Dimethyl-4-piperidin-4-yl-morpholine Morpholine->Target Piperidine Piperidine • Versatile Bioactive Scaffold • Improves Physicochemical Properties • Synthetic Handle Piperidine->Target NewAgrochem Novel Agrochemical Candidates • Broader Spectrum? • Improved Systemic Activity? • New Resistance Profile? Target->NewAgrochem

Caption: Rationale for exploring the hybrid scaffold.

Proposed Synthetic Applications & Protocols

The presence of a secondary amine on the piperidine ring makes 2,6-Dimethyl-4-piperidin-4-yl-morpholine an ideal starting material for derivatization. Below are two detailed protocols for synthesizing potential new fungicidal agents.

Protocol 1: Synthesis of Novel Fenpropimorph Analogs via Reductive Amination

Scientific Rationale: Fenpropimorph's activity is derived from its N-propyl side chain linked to a phenyl group.[4] We can create novel analogs by attaching a similar, but distinct, side chain to the piperidine nitrogen of our scaffold. Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[9] This protocol describes the synthesis of a novel analog using 3-(4-tert-butylphenyl)-2-methylpropanal.

Workflow Diagram:

G A 2,6-Dimethyl-4- piperidin-4-yl-morpholine C Reaction Vessel (Solvent: Methanol) A->C B 3-(4-tert-butylphenyl) -2-methylpropanal B->C D Intermediate Iminium Ion (in situ) C->D Formation F Reaction (Stir at RT, 24h) D->F E Reducing Agent (Sodium Cyanoborohydride) E->F G Workup & Purification (Quench, Extract, Column Chromatography) F->G Crude Product H Final Product: Novel Fenpropimorph Analog G->H Purified

Caption: Workflow for synthesizing Fenpropimorph analogs.

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2,6-Dimethyl-4-piperidin-4-yl-morpholine (1.0 eq) and 3-(4-tert-butylphenyl)-2-methylpropanal (1.1 eq) in anhydrous methanol (20 mL).

  • pH Adjustment: Add glacial acetic acid dropwise to the solution to adjust the pH to approximately 6. The slightly acidic condition promotes the formation of the intermediate iminium ion without deactivating the amine.

  • Initiation of Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Make the solution basic (pH > 10) with 2M NaOH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Novel Carboxamide Derivatives

Scientific Rationale: The N-acyl piperidine motif is present in numerous bioactive compounds. Creating amide derivatives allows for the exploration of interactions with different biological targets. Biphenyl carboxamides, for instance, are a key feature of succinate dehydrogenase inhibitor (SDHI) fungicides. This protocol details a standard amide coupling reaction using EDC/HOBt, a reliable method for forming amide bonds from carboxylic acids and amines under mild conditions.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of a desired carboxylic acid (e.g., 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid) (1.1 eq) in anhydrous Dichloromethane (DCM) (20 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Active Ester Formation: Stir the mixture at room temperature for 30 minutes. Causality Note: This step forms a highly reactive HOBt active ester, which is more stable and selective than the initial O-acylisourea intermediate formed from EDC, leading to higher yields and purer products.

  • Amine Addition: Add a solution of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash chromatography on silica gel to yield the final amide product.

  • Characterization: Confirm the structure using NMR and HRMS.

Proposed Biological Screening Workflow

Once novel derivatives are synthesized, a systematic biological evaluation is crucial. The following workflow outlines a standard procedure for assessing the in vitro fungicidal activity of the new compounds.

A Synthesized Compound (Stock Solution in DMSO) B Primary Screen (Single High Concentration, e.g., 50 µg/mL) A->B C Mycelial Growth Inhibition Assay (on Potato Dextrose Agar) B->C E Data Collection (Measure Colony Diameter after 72h) C->E D Target Pathogen Panel • Botrytis cinerea • Erysiphe graminis • Pythium aphanidermatum • Rhizoctonia solani D->C F Calculate % Inhibition (vs. Control) E->F G Hit Identification (Inhibition > 70%?) F->G H Dose-Response Assay (Serial Dilutions) G->H Yes K Inactive G->K No I Calculate EC₅₀ Value (Probit Analysis) H->I J Lead Candidate I->J

Sources

Application Note: A Scalable Production Method for 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and scalable three-step synthetic route for the production of 2,6-Dimethyl-4-piperidin-4-yl-morpholine, a valuable heterocyclic scaffold for drug discovery and development. The synthesis is designed for high efficiency, operational simplicity, and scalability, making it suitable for progression from laboratory to pilot-plant scale. The core of the strategy involves the acid-catalyzed cyclization of diisopropanolamine to yield the key cis-2,6-dimethylmorpholine intermediate, followed by a highly selective reductive amination with N-benzyl-4-piperidone, and concluding with a catalytic hydrogenation for deprotection. Each step has been optimized to ensure high yield and purity while minimizing complex purification procedures. This guide provides detailed, step-by-step protocols, explains the causal reasoning behind procedural choices, and presents quantitative data to support researchers and process chemists in the successful implementation of this synthesis.

Overall Synthetic Strategy

The synthesis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine is achieved through a convergent three-step process. This approach was selected for its reliance on well-established, high-yielding, and scalable reaction classes.

The three primary stages are:

  • Formation of Key Intermediate: Synthesis of cis-2,6-dimethylmorpholine via acid-catalyzed cyclodehydration of diisopropanolamine.

  • C-N Bond Formation: Coupling of cis-2,6-dimethylmorpholine with an N-protected piperidone derivative (N-benzyl-4-piperidone) through reductive amination.

  • Deprotection and Final Product Isolation: Removal of the piperidine N-benzyl protecting group via catalytic hydrogenation to yield the target compound, which can be isolated as the free base or a stable salt.

This strategy leverages commercially available or readily accessible starting materials and avoids costly chromatographic purifications in the final steps, a critical consideration for scalable production.

Overall Synthesis Workflow A Diisopropanolamine B cis-2,6-Dimethylmorpholine A->B Step 1: Cyclization (H₂SO₄) D N-Benzyl protected intermediate B->D Step 2: Reductive Amination (H₂, Pd/C) C N-Benzyl-4-piperidone C->D E 2,6-Dimethyl-4-piperidin-4-yl-morpholine (Final Product) D->E Step 3: Deprotection (H₂, Pd(OH)₂/C) Reductive Amination Mechanism cluster_1 Step A: Enamine Formation cluster_2 Step B: Reduction ketone N-Bn-4-Piperidone (Ketone) intermediate [Enamine Intermediate] ketone->intermediate + Amine, -H₂O amine cis-2,6-Dimethylmorpholine (Secondary Amine) amine->intermediate product Protected Product intermediate->product H₂, Pd/C

Caption: Mechanism of direct reductive amination.

3.3 Experimental Protocol

  • Materials:

    • N-benzyl-4-piperidone (1.0 eq)

    • cis-2,6-Dimethylmorpholine (from Step 1, 1.1 eq)

    • Palladium on Carbon (5% Pd/C, 2-5 mol%)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas

  • Procedure:

    • Charge a hydrogenation reactor with N-benzyl-4-piperidone, cis-2,6-dimethylmorpholine, and the solvent (Methanol or Ethanol).

    • Carefully add the 5% Pd/C catalyst as a slurry in the solvent. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a water-wet catalyst.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.5 bar). [1] 5. Stir the reaction mixture at room temperature (20-25°C) for 18-24 hours. Reaction progress can be monitored by GC-MS or LC-MS to confirm the disappearance of the starting materials.

    • Upon completion, vent the hydrogen and purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • The combined filtrate contains the N-benzyl protected intermediate. The solvent can be removed under reduced pressure to yield the crude product, which is often of sufficient purity to be carried directly into the next step.

Step 3: N-Debenzylation and Final Product Isolation

4.1 Introduction & Rationale

The final step is the removal of the N-benzyl protecting group. Catalytic hydrogenation is the method of choice for this transformation due to its clean conversion and the ease of product isolation. [2]Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation as it is less prone to poisoning and can be used under milder conditions. [2]The byproduct of this reaction is toluene, which is easily removed during workup.

4.2 Experimental Protocol

  • Materials:

    • Crude N-benzyl protected intermediate (from Step 2, 1.0 eq)

    • Palladium Hydroxide on Carbon (20% Pd(OH)₂/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas

    • (Optional) Hydrochloric acid (for salt formation)

  • Procedure:

    • Dissolve the crude intermediate from Step 2 in methanol or ethanol and charge it to a hydrogenation reactor.

    • Carefully add the 20% Pd(OH)₂/C catalyst.

    • Seal the reactor, purge with nitrogen, and then with hydrogen.

    • Pressurize the reactor with hydrogen to 50-60 psi and heat to 40-50°C.

    • Stir the reaction for 12-18 hours until complete conversion is observed by LC-MS.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst through Celite® and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,6-Dimethyl-4-piperidin-4-yl-morpholine as an oil or low-melting solid.

    • Purification/Isolation: For high purity suitable for pharmaceutical applications, the free base can be converted to a stable, crystalline salt.

      • Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

      • Slowly add a solution of HCl in isopropanol or ether.

      • The hydrochloride salt will precipitate. Stir the resulting slurry at 0-5°C to maximize crystallization.

      • Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product as a stable, crystalline solid.

Data Summary and Process Parameters

The following table summarizes the expected outcomes and key parameters for each step of the synthesis on a laboratory scale. These parameters serve as a baseline for process optimization during scale-up.

Parameter Step 1: Cyclization Step 2: Reductive Amination Step 3: Deprotection
Key Reagents Diisopropanolamine, H₂SO₄N-Bn-4-piperidone, H₂, 5% Pd/CH₂, 20% Pd(OH)₂/C
Solvent None (Neat)Methanol / EthanolMethanol / Ethanol
Temperature 180-185 °C20-25 °C40-50 °C
Pressure Atmospheric50 psi50-60 psi
Typical Duration 3-5 hours18-24 hours12-18 hours
Workup/Purification Neutralization, DistillationFiltrationFiltration, Salt Formation
Expected Yield 85-95%>90% (crude)>90% (isolated salt)
Final Purity >98% (cis+trans)>95% (by LCMS)>99% (by HPLC)

Conclusion

The synthetic route outlined in this application note provides a practical, efficient, and scalable method for the production of 2,6-Dimethyl-4-piperidin-4-yl-morpholine. By employing robust chemical transformations such as acid-catalyzed cyclization and catalytic hydrogenation, this process avoids problematic reagents and complex purification schemes. The detailed protocols and operational parameters provided herein establish a strong foundation for researchers and drug development professionals to produce this valuable molecular scaffold in multi-gram to kilogram quantities.

References

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
  • CN105777615A - Preparation method of 4-morpholino piperidine.
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Matassini, C., et al. - The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
  • Biotage - Is there an easy way to purify organic amines? [Link]

  • Koch-Glitsch - Amine Production. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 2,6-Dimethyl-4-piperidin-4-yl-morpholine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Ticket ID: #PUR-882-DIM Subject: Troubleshooting isolation, stereocontrol, and purity of polar diamine crude mixtures. Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (typically via reductive amination of 4-piperidone and 2,6-dimethylmorpholine) presents a "perfect storm" of purification challenges:

  • High Polarity: The presence of two basic nitrogen centers creates strong interactions with silica, leading to streaking.

  • Stereochemical Complexity: The 2,6-dimethylmorpholine moiety exists as cis (meso) and trans (racemic) isomers. Commercial starting materials are often mixtures, leading to diastereomeric product mixtures that are difficult to separate.

  • Boron Chelation: If synthesized using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, the resulting boron-amine complexes can be notoriously difficult to break, mimicking product loss or "gums."

This guide prioritizes non-chromatographic enrichment followed by specialized stationary phases .

Module 1: The "Crude" Reality (Initial Workup)

User Question: "My reaction finished, but after standard extraction, I have a sticky gum that contains boron salts and trapped product. How do I break this complex?"

Technical Insight: Reductive aminations using borohydrides form stable B-N complexes. A simple water wash is insufficient. You must aggressively disrupt the boron-nitrogen bond using pH manipulation or oxidation.

Protocol: The "pH Swing" Extraction Do not use standard bicarbonate washes.

  • Quench: Cool reaction to 0°C. Add 1M HCl dropwise until pH < 2. Stir for 30 minutes. (This hydrolyzes the borate esters and protonates the amines, forcing them into the aqueous layer).

  • Wash: Extract the acidic aqueous layer with DCM or EtOAc (2x).

    • Why? This removes non-basic impurities (unreacted ketone, neutral byproducts) while keeping your diamine product safely in the water phase. Discard these organics.

  • Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH or KOH .

    • Note: The solution will become cloudy as the free base diamine precipitates/oils out.

  • Extract: Extract the basic aqueous layer with CHCl3:Isopropanol (3:1) or DCM .

    • Tip: Pure EtOAc is often too non-polar to extract this diamine efficiently. The alcohol additive improves solubility of the polar amine.

  • Dry & Concentrate: Dry over Na2SO4 and concentrate.

Visual Workflow (The pH Swing):

WorkupFlow Start Crude Reaction Mixture (Boron-Amine Complex) AcidQuench Add 1M HCl (pH < 2) Stir 30 min Start->AcidQuench Sep1 Partition: Acidic Aqueous vs. Organic AcidQuench->Sep1 OrgWaste Organic Layer: Neutral Impurities (DISCARD) Sep1->OrgWaste AqLayer Aqueous Layer: Protonated Diamine (Salt) Sep1->AqLayer BaseSwitch Add 4M NaOH (pH > 12) AqLayer->BaseSwitch Extract Extract with CHCl3:IPA (3:1) BaseSwitch->Extract Final Concentrate Organic Layer: Free Base Diamine Extract->Final

Caption: The "pH Swing" protocol effectively separates the diamine from neutral impurities and boron salts.

Module 2: The Stereochemical Nightmare (Isomer Separation)

User Question: "I see two close-running spots on TLC/LCMS. Is this the cis/trans isomerism? How do I get just the cis isomer?"

Technical Insight: Yes. The 2,6-dimethylmorpholine ring creates diastereomers when attached to the piperidine.

  • Isomer A (Cis): The methyl groups are equatorial (chair conformation). Usually the major, thermodynamically stable isomer.

  • Isomer B (Trans): One methyl axial, one equatorial. Often an oil.

Separation Strategy: Salt Crystallization Chromatography is often unable to resolve these isomers efficiently. Crystallization of specific salts is the gold standard for enrichment.

Salt FormSolvent SystemOutcome
Oxalate (1:1) EtOH or MeOH/AcetoneOften precipitates the cis-isomer as a crystalline solid; trans remains in mother liquor.
Hydrochloride iPrOH/EtOAcGood for bulk purification, but may precipitate both isomers.
Mandelate Acetone/WaterExcellent for chiral resolution if enantiomeric purity is also required (for trans isomer).

Protocol: Oxalate Crash-Out

  • Dissolve 1 eq of crude free base in minimal hot Ethanol .

  • Add 1 eq of Oxalic Acid (dissolved in hot EtOH) dropwise.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white precipitate.[1]

  • Regenerate Free Base: Suspend solid in DCM, add 1M NaOH, separate organic layer.

Module 3: Chromatographic Challenges

User Question: "My compound streaks from the baseline to the solvent front on silica. What column should I use?"

Technical Insight: The secondary and tertiary amines interact with the acidic silanols on standard silica, causing peak tailing.

Option A: Modified Silica (The "Base Shield")

  • Stationary Phase: Standard Silica.

  • Mobile Phase Modifier: You must use a base.

    • Recipe: DCM : MeOH : NH4OH (30% aq) (90:9:1).

    • Warning: Do not use Triethylamine (TEA) if you plan to use MS detection (suppression issues) or if you need to crystallize later (TEA salts are hard to remove). Ammonium hydroxide is volatile.

Option B: Reverse Phase at High pH (Recommended) Standard acidic C18 (Water/Acetonitrile + Formic Acid) often elutes these polar amines in the void volume (retention time ~0.5 min). You must suppress ionization to get retention.

  • Column: C18 (ensure it is "pH stable" or "hybrid particle" like XBridge or Gemini).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Effect: At pH 10, the amines are neutral (unprotonated), increasing their hydrophobicity and retention on the C18 column.

Module 4: Advanced Cleanup (SCX Catch-and-Release)

User Question: "I have small scale reactions (10-50mg). Is there a faster way than extraction?"

Technical Insight: Strong Cation Exchange (SCX) cartridges are ideal for parallel purification of amines.

Protocol:

  • Load: Dissolve crude in MeOH/DCM (1:1). Load onto SCX cartridge.

    • Chemistry: The basic amine binds to the sulfonic acid resin. Neutral impurities pass through.

  • Wash: Flush with 3 column volumes (CV) of MeOH .

    • Result: Removes non-basic impurities.

  • Elute: Flush with 3 CV of 2M Ammonia in Methanol .

    • Result: The ammonia displaces the product, releasing it into the collection vial.

  • Finish: Evaporate volatiles.

SCX_Workflow Step1 1. LOAD (Crude in MeOH) Step2 2. WASH (Pure MeOH) Step1->Step2 Amine Binds Result1 Impurities (Elute to Waste) Step1->Result1 Step3 3. ELUTE (2M NH3 in MeOH) Step2->Step3 Result2 Purified Diamine (Collected) Step3->Result2 Amine Released

Caption: SCX Catch-and-Release mechanism for rapid desalting and purification.

References

  • Reductive Amination Mechanisms & Boron Complexes

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Cis/Trans Separation of 2,6-Dimethylmorpholine Derivatives

    • Patent US7829702B2: "Racemic separation of 2,6-trans-dimethylmorpholine." (Describes mandelic acid salt resolution). Link

    • Patent CN110950818B: "Method for purifying cis-2, 6-dimethyl morpholine." (Describes acetate salt crystallization). Link

  • Chromatography of Polar Amines

    • Teledyne ISCO Application Note.[2] "Purification of Very Polar Compounds using Aqueous Normal Phase." Link

Sources

Troubleshooting low solubility of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low solubility of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in aqueous media. Ticket ID: SOL-DPM-2024 Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

You are encountering solubility issues with 2,6-Dimethyl-4-piperidin-4-yl-morpholine . This molecule is a lipophilic diamine .[1][2][3] Its solubility is strictly pH-dependent due to the presence of two ionizable nitrogen centers: the highly basic secondary amine on the piperidine ring (pKa


 10–11) and the moderately basic tertiary amine on the morpholine ring (pKa 

7–8).

The Root Cause: At neutral or physiological pH (7.4), the piperidine nitrogen may be partially protonated, but the molecule remains largely lipophilic, leading to precipitation.[3] In basic media (pH > 9), it exists as a free base with negligible aqueous solubility.[3]

The Solution: You must transition from a "passive dissolution" strategy to an "active protonation" or "complexation" strategy.[1]

Module 1: Diagnostic & Immediate Triage

Before altering your formulation, identify your specific failure mode using this decision matrix.

Solubility Decision Tree

SolubilityDecisionTree Start Start: Define Application AppType What is the end use? Start->AppType InVitro In Vitro / Cellular Assays (pH 7.4 required) AppType->InVitro Cell Culture InVivo In Vivo / PK Studies (High conc. required) AppType->InVivo Animal Dosing Chemistry Chemical Synthesis (Reaction solvent) AppType->Chemistry Synthesis DMSO Strategy A: DMSO Stock + Dilution (Limit DMSO < 1%) InVitro->DMSO AcidSalt Strategy C: In Situ Salt Formation (0.1N HCl or MSA) InVivo->AcidSalt Organic Use DCM, MeOH, or Toluene Chemistry->Organic CDs Strategy B: Cyclodextrin Complex (HP-β-CD) DMSO->CDs If precipitates upon dilution Cosolvent Strategy D: Cosolvent System (PEG400 / Water) AcidSalt->Cosolvent If pH is too low for IV

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Critical Physicochemical Parameters

Understanding the ionization state is non-negotiable for this molecule.[1][2]

ParameterValue (Approx.)Implication
pKa 1 (Piperidine) 10.5 – 11.0Highly basic.[1][2][3] Protonated at pH < 9.[1][2][3]
pKa 2 (Morpholine) 7.0 – 7.5Weakly basic.[2][3] Protonated at pH < 6.[1][2][3]
LogP (Free Base) ~0.9 – 1.5Lipophilic.[2][3] Poor water solubility without ionization.[1][2][3]
Steric Factor 2,6-DimethylThe methyl groups on the morpholine ring create steric hindrance, potentially slowing down salt crystallization or cyclodextrin binding.[3]

Module 3: Troubleshooting Protocols

Scenario A: "I need a high-concentration stock solution."

Solution: In-situ Salt Formation.[1][2][3] The free base is insoluble.[2] You must convert it to a salt (Hydrochloride or Methanesulfonate) to achieve concentrations > 10 mg/mL.[3]

Protocol:

  • Weigh the target amount of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.[1][2][3]

  • Calculate Stoichiometry: You need at least 1 equivalent of acid per mole of drug, preferably 2 equivalents to protonate both nitrogens.[3]

  • Add Vehicle: Add 0.1 N HCl (Hydrochloric acid) or 0.1 M Methanesulfonic acid (MSA) dropwise.[2][3]

  • Sonication: Sonicate for 5–10 minutes. The solution should turn clear as the in situ salt forms.

  • Dilution: Once dissolved, you can dilute with water.[2][3] Warning: Diluting with PBS (pH 7.[1][2][3]4) may cause the free base to crash out.

Expert Insight: MSA salts often have higher solubility than HCl salts for lipophilic amines because the methanesulfonate counterion breaks crystal lattices more effectively than chloride [1].

Scenario B: "I am running a cell assay at pH 7.4 and it precipitates."

Solution: Cosolvent System or Cyclodextrin Complexation.[1][2][3] Simple pH adjustment fails here because the media buffers the pH back to 7.4, deprotonating the drug.

Protocol (Cosolvent Spike):

  • Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Dilution (Critical Step): Do not pipette DMSO directly into the cell media.[2][3]

    • Prepare a "working solution" in PEG400 or Propylene Glycol .[1][2][3]

    • Mix 1 part DMSO stock + 9 parts PEG400.[1][2][3]

  • Final Addition: Add this mixture to the media. The PEG400 acts as a bridge, preventing the "kinetic crash" that happens when hydrophobic DMSO hits water.

Protocol (Cyclodextrin Complexation): If DMSO/PEG is toxic to your cells, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2][3]
  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS.[1][2][3]
    
  • Add the compound to this vehicle.[1][2][3]

  • Vortex/Sonicate for 30–60 minutes. The cyclodextrin encapsulates the lipophilic morpholine/piperidine core, shielding it from water while maintaining solubility at pH 7.4 [2].

Scenario C: "I need to dose animals (IV/PO)."

Solution: Formulation for In Vivo PK. Avoid 100% DMSO.[1][2][3] Use a clinically relevant vehicle.

Recommended Formulation:

  • 5% DMSO (Solubilizer)[3]

  • 30% PEG400 (Cosolvent)[3]

  • 65% Water (pH adjusted to 4–5) [3]

    • Note: Adjust the water pH to ~4 using dilute HCl before adding to the mixture. This keeps the piperidine nitrogen protonated.[1][2]

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my solution turn cloudy after 2 hours? A: This is "Ostwald Ripening" or kinetic precipitation.[1][2][3] You likely created a supersaturated solution using DMSO.[1][2][3] As the system reaches equilibrium, the hydrophobic free base crystallizes. Fix: Switch to the HP-


-CD  protocol (Scenario B).[1][2][3] Cyclodextrins stabilize the supersaturated state.[2]

Q: Can I use PBS as a solvent? A: No. PBS (Phosphate Buffered Saline) has a pH of 7.[3]4. At this pH, the piperidine moiety might be partially protonated, but the morpholine is likely neutral. The overall lipophilicity is too high.[2] Dissolve in acid/DMSO first, then dilute into PBS only if concentration is low (< 10 µM).

Q: Does the 2,6-dimethyl substitution affect solubility compared to normal morpholine? A: Yes. The methyl groups add lipophilicity (increasing LogP) and steric bulk. This makes the 2,6-dimethyl variant less water-soluble than the unsubstituted analog.[1][2][3] It also makes cyclodextrin complexation slightly more difficult due to steric hindrance fitting into the CD cavity [3].[2]

References

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]

  • PubChem. (n.d.).[1][2][3] 2,6-Dimethyl-4-piperidin-4-yl-morpholine (Compound CID 3151125).[1][2][3][6] National Library of Medicine.[1][2]

  • Avdeef, A. (2007).[2][3] Solubility of sparingly-soluble ionizable drugs.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 568-590.[3]

Sources

Technical Support Center: Minimizing Side Reactions in 2,6-Dimethyl-4-piperidin-4-yl-morpholine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,6-Dimethyl-4-piperidin-4-yl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. Here, we will delve into the common side reactions encountered during derivatization and provide detailed, field-proven troubleshooting strategies and FAQs to ensure the success of your experiments.

Introduction

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a key building block in medicinal chemistry, combining the structural features of both morpholine and piperidine.[1][2] The secondary amine on the piperidine ring is the primary site for derivatization, allowing for the introduction of various functional groups to modulate pharmacological properties.[3] However, the inherent reactivity of this site, coupled with the steric hindrance imposed by the 2,6-dimethyl groups on the morpholine ring, can lead to a variety of undesired side reactions. This guide provides a systematic approach to identifying and minimizing these side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when derivatizing the piperidine nitrogen of 2,6-Dimethyl-4-piperidin-4-yl-morpholine?

A1: The most prevalent side reaction is over-alkylation of the piperidine nitrogen, which leads to the formation of quaternary ammonium salts, especially when using reactive alkylating agents.[4] Another common issue is an incomplete or slow reaction, which can be attributed to steric hindrance from the bulky 2,6-dimethylmorpholine moiety, the nature of the alkylating/acylating agent, or suboptimal reaction conditions.[4][5]

Q2: I'm observing a significant amount of starting material even after prolonged reaction times. What could be the cause?

A2: This is likely due to steric hindrance. The 2,6-dimethyl groups on the morpholine ring can sterically encumber the piperidine nitrogen, slowing down the reaction rate.[6] Additionally, a poor leaving group on your electrophile or an inappropriate solvent can contribute to an incomplete reaction.[4]

Q3: Can the morpholine ring react under the conditions used for piperidine derivatization?

A3: While the piperidine nitrogen is significantly more nucleophilic and basic than the morpholine nitrogen, under harsh conditions (e.g., high temperatures, strong acids/bases), the morpholine ring can undergo side reactions.[7] These can include N-alkylation of the morpholine nitrogen (less common) or, in extreme cases, ring-opening.[8][9]

Q4: Is reductive amination a better strategy than direct alkylation for this substrate?

A4: Yes, for sterically hindered secondary amines like this one, reductive amination is often the preferred method.[10][11] It offers better control and can lead to higher yields of the desired tertiary amine with fewer over-alkylation byproducts compared to direct alkylation with alkyl halides.[10][12]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of specific side reactions, their underlying causes, and actionable solutions to mitigate them.

Problem 1: Formation of Quaternary Ammonium Salt (Over-alkylation)

This is the most common side reaction during N-alkylation of the piperidine moiety.[4]

Causality: The product, a tertiary amine, can still be nucleophilic and react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess of the 2,6-Dimethyl-4-piperidin-4-yl-morpholine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[10]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity.[10]

  • Choice of Alkylating Agent: If possible, use an alkylating agent with a less reactive leaving group (e.g., a chloride or tosylate instead of an iodide or bromide).

  • Switch to Reductive Amination: This is the most effective solution. Reacting the secondary amine with an aldehyde or ketone to form an iminium ion, followed by in-situ reduction, provides excellent control over mono-alkylation.[3][10][13]

Table 1: N-Alkylation Troubleshooting
Observation Potential Cause Recommended Action
Significant quaternary salt formationOver-alkylation due to reactive alkylating agent or excess reagent.Reduce equivalents of alkylating agent; add slowly; lower temperature; switch to reductive amination.[4][10]
Incomplete reactionSteric hindrance; poor leaving group; low temperature.Increase reaction time/temperature; use a more reactive alkylating agent (e.g., iodide); switch to a more suitable solvent.
Multiple unidentified spots on TLCDecomposition or other side reactions.Run reaction under an inert atmosphere; check stability of starting material and product to reaction conditions.[14]
Problem 2: Incomplete or Slow Reaction

Due to the steric bulk of the substrate, achieving complete conversion can be challenging.[5][15]

Causality: The 2,6-dimethyl groups on the morpholine ring sterically hinder the approach of the electrophile to the piperidine nitrogen. This is particularly pronounced with bulky alkylating or acylating agents.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the transition state and accelerate the reaction.

    • Base (for alkylations/acylations): Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competition with the substrate.

  • For Reductive Amination:

    • Reducing Agent: For sterically hindered ketones, a more reactive reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH or sodium triacetoxyborohydride (NaBH(OAc)₃) may be more effective.[10]

    • Catalyst: The addition of a Lewis acid (e.g., Ti(OiPr)₄) or a protic acid catalyst (e.g., acetic acid) can facilitate iminium ion formation.[10][16]

Experimental Protocol: Optimized Reductive Amination for Sterically Hindered Amines
  • Imine/Iminium Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Dimethyl-4-piperidin-4-yl-morpholine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]

  • Catalysis (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stirring: Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the iminium intermediate. For particularly hindered substrates, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC or LC-MS.[10]

  • Reduction: Once iminium formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Completion: Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Morpholine Ring Side Reactions

While less common, side reactions involving the morpholine ring can occur under certain conditions.

Causality:

  • N-Alkylation of Morpholine: The nitrogen in the morpholine ring is significantly less nucleophilic than the piperidine nitrogen due to the electron-withdrawing effect of the adjacent oxygen atom.[17] However, under forcing conditions with highly reactive electrophiles, some N-alkylation of the morpholine may be observed.

  • Ring Opening: Oxidative conditions or very high temperatures can lead to the opening of the morpholine ring.[8][18] For instance, studies have shown that morpholinyl radicals can react with molecular oxygen, leading to ring-opening pathways.[8]

Solutions:

  • Maintain Mild Reaction Conditions: Avoid excessively high temperatures and the use of strong oxidizing agents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction requires heating for extended periods.

  • Choice of Reagents: Use reagents that are selective for the more nucleophilic piperidine nitrogen. Reductive amination is highly selective for this purpose.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

cluster_alkylation Direct N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway A 2,6-Dimethyl-4-piperidin-4-yl-morpholine C Desired Tertiary Amine A->C Mono-alkylation B Alkyl Halide (R-X) B->C D Quaternary Ammonium Salt (Side Product) B->D C->D Over-alkylation E 2,6-Dimethyl-4-piperidin-4-yl-morpholine G Iminium Ion Intermediate E->G F Aldehyde/Ketone F->G H Desired Tertiary Amine G->H I Reducing Agent (e.g., NaBH(OAc)₃) I->H

Caption: Comparison of Direct Alkylation and Reductive Amination Pathways.

cluster_troubleshooting Troubleshooting Workflow cluster_problems Identify Problem cluster_solutions Implement Solution start Reaction Outcome Unsatisfactory check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc p1 Over-alkylation check_tlc->p1 p2 Incomplete Reaction check_tlc->p2 p3 Degradation check_tlc->p3 s1 Adjust Stoichiometry / Slow Addition / Lower Temp / Switch to Reductive Amination p1->s1 s2 Increase Temp / Change Solvent / Use Catalyst / More Reactive Reagents p2->s2 s3 Use Inert Atmosphere / Check Reagent Purity p3->s3 end Successful Derivatization s1->end s2->end s3->end

Caption: A logical workflow for troubleshooting common derivatization issues.

References

  • Dholabhai, P. P., & Yu, H. G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The Journal of physical chemistry. A, 116(26), 7123–7127. Available at: [Link]

  • Google Patents. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Ma, S., & Han, G. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules (Basel, Switzerland), 20(9), 15793–15803. Available at: [Link]

  • So, S. S., & Min-baek, J. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. Available at: [Link]

  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available at: [Link]

  • Pounder, R. J., & Dove, A. P. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9429–9437. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Available at: [Link]

  • ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available at: [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • ResearchGate. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • YouTube. (2020). tertiary amine synthesis & reductive amination. Available at: [Link]

  • ResearchGate. Pronounced Steric Hindrance for Nitrogen Inversion in 1,3,4‐Oxadiazolidines. Available at: [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. (2018). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • CK-12 Foundation. How can a tertiary amine be synthesized? Available at: [Link]

  • ACS Publications. (1969). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • PubMed. (2002). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Available at: [Link]

  • Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Available at: [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. Available at: [Link]

  • Sac State Scholars. Development of a greener synthesis of lidocaine. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • Google Patents. (1985). Preparation of cis-2,6-dimethylmorpholine.
  • National Institutes of Health. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Available at: [Link]

  • Google Patents. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • chemeurope.com. Morpholine. Available at: [Link]

  • ResearchGate. The derivatization reaction of morpholine. Available at: [Link]

  • ResearchGate. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available at: [Link]

Sources

Technical Support Center: Thermal Stabilization of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

[1][2]

Introduction: The Stability Paradox

You are likely accessing this guide because your formulation of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (DMPM) is exhibiting unexpected degradation—discoloration, precipitation, or potency loss—upon thermal stress.

The Core Issue: While the morpholine ring is sterically stabilized by the 2,6-dimethyl substitution, the piperidine moiety contains a secondary amine (pKa ~10.2–11.0). This structural feature creates a "stability paradox": the molecule is chemically robust in isolation but becomes highly reactive toward specific excipients and oxidative species in a formulation matrix.

This guide moves beyond basic storage instructions. It provides the mechanistic causality of failure and self-validating protocols to engineer a thermally stable formulation.[1][2]

Module 1: Chemical Degradation (Oxidative & Maillard)

The Mechanism of Failure

Thermal instability in DMPM is rarely due to spontaneous bond cleavage (pyrolysis) below 150°C. Instead, it is driven by two specific pathways:

  • Oxidative Dealkylation & N-Oxide Formation: The lone pair on the piperidine nitrogen is an electron donor.[1][2] In the presence of peroxides (common impurities in PEGs or Povidone) or headspace oxygen, it forms N-oxides or undergoes ring oxidation.

  • Maillard Reaction (The "Lactose Trap"): The secondary amine on the piperidine ring is a nucleophile. If your formulation contains reducing sugars (Lactose, Fructose, Dextrose), a Maillard reaction will occur even in solid state, leading to brown discoloration (melanoidins) and loss of potency.

Visualizing the Threat Landscape

DegradationPathwayscluster_0Critical Failure ModesAPI2,6-Dimethyl-4-piperidin-4-yl-morpholineNOxideN-Oxide Impurity(Yellowing)API->NOxide + Oxidant (Fast)RingOpenRing Oxidation/CleavageAPI->RingOpen + Heat + O2SchiffSchiff BaseIntermediateAPI->Schiff + Reducing SugarOxidantPeroxides/ROS(from Excipients)Oxidant->APISugarReducing Sugar(e.g., Lactose)Sugar->APIAmadoriAmadori Product(Brown Pigment)Schiff->Amadori Rearrangement(Irreversible)

Figure 1: Primary degradation pathways. Note that the secondary amine (piperidine) is the primary initiation site for Maillard reactions, while both nitrogens are susceptible to oxidation.

Troubleshooting & FAQs: Chemical Stability

Q: My formulation turns yellow after 1 week at 40°C. Is this dangerous? A: Yes. Yellowing typically indicates N-oxide formation or early-stage oxidative coupling.[1][2][3]

  • Immediate Action: Check your excipients. Are you using PEG 400 or Polysorbate 80? These often contain residual peroxides.[1][2][3]

  • Corrective Protocol: Switch to "Low Peroxide" grade excipients or add an antioxidant.

Q: Can I use Lactose Monohydrate as a filler? A: ABSOLUTELY NOT.

  • Reasoning: Lactose is a reducing sugar.[1][2][3][4] The secondary amine in the piperidine ring will attack the carbonyl group of lactose, forming a glycosylamine, which rearranges into stable brown pigments (Amadori products). This reaction is accelerated by heat and humidity.[2][3]

  • Alternative: Use Mannitol (non-reducing) or Microcrystalline Cellulose (MCC).[1][2][3]

Q: Which antioxidant is best for this molecule? A: Since the degradation is likely radical-mediated oxidation of the amine, a chain-breaking antioxidant is required.[2]

Table 1: Antioxidant Selection Guide

Antioxidant ClassCandidateRecommended Conc.Compatibility Note
Phenolic (Radical Scavenger) BHT (Butylated Hydroxytoluene) 0.05% - 0.1% w/wPrimary Recommendation. Highly effective for amines.[1][2][3] Volatile; ensure packaging is sealed.
Phenolic Propyl Gallate0.01% - 0.05% w/wGood alternative, but can discolor in the presence of iron ions.
Chelator EDTA (Disodium Edetate)0.05% - 0.1% w/wMandatory if using water. Prevents metal-catalyzed oxidation of the nitrogen.[1][2][3]
Sulfur-based Sodium MetabisulfiteN/AAVOID. Bisulfites can react with amines to form sulfonates (incompatibility risk).[1][2][3]

Module 2: pH and Physical Form Optimization

The Protonation Strategy

The thermal stability of amines is heavily dependent on their ionization state. The free base form of DMPM is an oil or low-melting solid that is prone to oxidation.[1][2] The salt form is significantly more stable because protonation of the nitrogen lone pair reduces its electron-donating capability, shielding it from oxidative attack.

  • Piperidine pKa: ~10.5 (Secondary amine)[2][3]

  • Morpholine pKa: ~7.5 (Tertiary amine)[2][3]

Protocol: Salt Selection for Thermal Stability Do not use the free base for thermal stress applications.[2] Convert to a salt.[1][2]

  • Dihydrochloride (2HCl): Provides maximum thermal stability (MP > 200°C).[1][2][3] However, it is very acidic and hygroscopic.

  • Fumarate/Succinate: Often provides a non-hygroscopic crystalline solid with a "pH max" (pH of maximum stability) around 4.0–6.0 in solution.[1][2][3]

Experimental Workflow: pH-Rate Profiling

Use this decision tree to determine the optimal pH for your liquid formulation.

pHStrategyStartLiquid FormulationDesignCheckpHTarget pH Range?Start->CheckpHAcidicpH 3.0 - 6.0CheckpH->AcidicNeutralpH 6.0 - 8.0CheckpH->NeutralBasicpH > 8.0CheckpH->BasicActionAcidOptimal Stability.Nitrogen is protonated (NH2+).Use Citrate or Acetate buffer.Acidic->ActionAcidActionNeutralRisk Zone.Morpholine N deprotonates.Add EDTA + Antioxidant.Neutral->ActionNeutralActionBasicHigh Risk.Free base precipitates.Oxidation rapid.Switch to lipid-based delivery.Basic->ActionBasic

Figure 2: pH-dependent stability strategy. Protonation of the piperidine nitrogen is the primary defense mechanism against thermal degradation.

Module 3: Experimental Validation Protocols

To confirm the stability of your optimized formulation, you must run these specific stress tests. Do not rely on standard ICH conditions alone; you need "Force Degradation" to understand the margins.

Protocol A: Oxidative Stress Test (AIBN)

Purpose: To verify if your antioxidant system is working.[3]

  • Prepare a 1 mg/mL solution of DMPM.[1][2][3]

  • Add AIBN (Azobisisobutyronitrile) at 0.1 mol equivalent (radical initiator).

  • Heat to 40°C for 24 hours.

  • Analysis: HPLC-UV/MS. Look for the [M+16] peak (N-oxide).[1][2][3]

  • Success Criteria: < 0.5% N-oxide formation.

Protocol B: Excipient Compatibility Binary Mix

Purpose: To screen for Maillard reaction and eutectic melting.[2]

  • Mix DMPM (Solid) with Excipient (e.g., Lactose, MCC, Magnesium Stearate) in a 1:1 ratio.[3]

  • Add 5% water (w/w) to catalyze reactions.

  • Seal in a DSC pan (hermetic).

  • Method: Heat from 30°C to 200°C at 10°C/min.

  • Failure Signal:

    • Disappearance of the API melting endotherm.

    • Appearance of new exotherms (reaction peaks) below 150°C.[2][4][5]

References

  • Waterman, K. C., et al. (2002).[3] "Stabilization of Pharmaceuticals to Oxidative Degradation."[2] Pharmaceutical Development and Technology, 7(1), 1–32.[3] Link[3]

  • Wirth, D. D., et al. (1998).[3] "Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine."[4][6][7] Journal of Pharmaceutical Sciences, 87(1), 31–39. Link

  • ChemicalBook. (2025).[1][2][3] "4-Morpholinopiperidine Properties and Stability Data." ChemicalBook Database.[1][2][3] Link

  • PubChem. (2025).[1][2][3] "Compound Summary: 4-(Piperidin-4-yl)morpholine." National Center for Biotechnology Information.[1][2][3] Link

  • Baertschi, S. W., et al. (2011).[3][8] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2][3] (Standard text for oxidative pathways in amines).

Technical Support Center: Navigating Reactions with 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethyl-4-piperidin-4-yl-morpholine. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding yet valuable building block. The unique architecture of this molecule, featuring a bulky 2,6-dimethylmorpholine substituent on a piperidine ring, presents significant synthetic challenges. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Impact of Steric Hindrance

The primary obstacle in reactions involving 2,6-Dimethyl-4-piperidin-4-yl-morpholine is the pronounced steric hindrance around the secondary amine of the piperidine ring. This bulk arises from the adjacent 2,6-dimethylmorpholine group, which shields the nitrogen's lone pair of electrons, making it a less accessible nucleophile. This can lead to sluggish or failed reactions under standard conditions.

Below is a troubleshooting guide structured in a question-and-answer format to address common issues encountered during the functionalization of this scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction with a primary alkyl halide is failing or giving very low yields. What can I do?

Low yields in N-alkylation reactions with this substrate are common due to the steric shielding of the piperidine nitrogen.[1][2] Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Increase Reaction Temperature: Sterically hindered reactions often have a high activation energy. Increasing the temperature can provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions or degradation of your starting materials.

  • Employ a More Reactive Electrophile: Instead of alkyl bromides or chlorides, consider using more reactive alkylating agents like alkyl iodides or triflates.

  • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base to deprotonate the piperidine nitrogen without competing in the alkylation. Proton sponges or potassium hexamethyldisilazide (KHMDS) are good options. A polar aprotic solvent like DMF or DMSO can help to dissolve the reagents and facilitate the SN2 reaction.

  • Consider Alternative Alkylation Strategies:

    • Reductive Amination: This is often a more effective method for alkylating hindered amines. React the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method avoids the direct use of alkyl halides.

    • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach uses an alcohol as the alkylating agent, catalyzed by a transition metal complex (e.g., manganese or iridium).[3] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination.

Visualizing the Reductive Amination Workflow:

A 2,6-Dimethyl-4-piperidin-4-yl-morpholine C Imine/Iminium Intermediate A->C B Aldehyde/Ketone B->C D N-Alkylated Product C->D E Reducing Agent (e.g., STAB) E->D

Caption: Reductive amination workflow for N-alkylation.

Q2: I am struggling with the acylation of the piperidine nitrogen. What conditions should I try?

Acylation of this hindered amine can be challenging. Standard conditions using acyl chlorides with triethylamine may be too slow.[1]

Troubleshooting & Optimization:

  • Use a More Reactive Acylating Agent: If an acyl chloride is not effective, consider using the corresponding acid anhydride or a highly reactive coupling agent like HATU or HOBt with the carboxylic acid.

  • Employ a Stronger, Non-Nucleophilic Base: A stronger base like DBU or a hindered amine base can be more effective at deprotonating the starting material.

  • Catalysis: The use of a catalyst like 4-dimethylaminopyridine (DMAP) or a more advanced derivative can significantly accelerate the reaction.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for sterically hindered acylations by efficiently overcoming the activation energy barrier.[4][5][6]

Comparative Table of Acylation Conditions:

MethodAcylating AgentBaseCatalystTemperatureTypical Reaction Time
Standard Acyl ChlorideTriethylamineNoneRoom Temp12-24 hours
Activated Carboxylic AcidDIPEAHATURoom Temp4-8 hours
Catalytic Acid AnhydridePyridineDMAP50 °C2-6 hours
Microwave Acyl ChlorideDIPEANone120 °C10-30 minutes
Q3: My Buchwald-Hartwig amination to form a C-N bond with an aryl halide is not working. How can I optimize this reaction?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered amines is highly dependent on the choice of ligand, catalyst, and base.[7][8]

Optimization Strategy:

  • Ligand Selection is Crucial: For sterically demanding secondary amines, bulky, electron-rich biarylphosphine ligands are essential.[9][10][11][12] Consider ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups.[12] RuPhos is often a good choice for secondary amines.[12][13]

  • Choice of Palladium Precatalyst: Use a pre-catalyst that is readily activated to the active Pd(0) species. G3 or G4 precatalysts are generally more efficient than older generations.

  • Base Selection: A strong, non-coordinating base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective.

  • Solvent and Temperature: Anhydrous toluene or dioxane are common solvents. The reaction may require elevated temperatures (80-110 °C).

Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), 2,6-dimethyl-4-piperidin-4-yl-morpholine (1.2 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the RuPhos ligand (4 mol%).

  • Add the base (e.g., LiHMDS, 1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture at 100 °C and monitor by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product.

Decision Tree for Buchwald-Hartwig Optimization:

A Low Yield in Buchwald-Hartwig B Change Ligand (e.g., from XPhos to RuPhos) A->B C Increase Catalyst Loading (e.g., to 5 mol%) B->C No Improvement F Successful Reaction B->F Improved Yield D Change Base (e.g., from NaOtBu to LiHMDS) C->D No Improvement C->F Improved Yield E Increase Temperature D->E No Improvement D->F Improved Yield E->F Improved Yield

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q4: Are there any advanced techniques that can help with notoriously difficult reactions of this substrate?

Yes, for particularly challenging transformations, consider moving beyond traditional batch chemistry.

Advanced Synthetic Technologies:

  • Flow Chemistry: Performing reactions in a continuous flow reactor offers several advantages.[14][15][16][17][18] The high surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control, which is beneficial for highly exothermic or fast reactions. It can also enable the use of superheated solvents safely, potentially pushing difficult reactions to completion.[15]

  • Microwave-Assisted Organic Synthesis (MAOS): As mentioned earlier, microwave heating can significantly accelerate reactions by directly and efficiently heating the reaction mixture.[5][6][19] This is particularly useful for overcoming the high activation energies associated with sterically hindered substrates.[4][20]

When to Consider Advanced Techniques:

ScenarioRecommended TechniqueRationale
Reaction is extremely slow at reflux temperatures Microwave SynthesisAccess higher temperatures and pressures safely to accelerate the reaction.
Reaction has poor reproducibility Flow ChemistryPrecise control over reaction parameters leads to more consistent results.
Scaling up a hazardous reaction Flow ChemistrySmall reactor volumes enhance safety.

References

  • Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020).
  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Wolfe, J. P., & Stambuli, J. P. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(16), 2853–2856.
  • Jacobson, K. A., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Omega.
  • McCarthy, J. R., et al. (n.d.). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. Tetrahedron Letters.
  • Chandrasekhar, S., & Reddy, M. V. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Gill, M. T., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry, 31(31).
  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5493.
  • Bruneau, A., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025).
  • Nandi, G. C., & Singh, P. (2025). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.
  • Saikia, A. K., et al. (2023).
  • Sharma, S., et al. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology, 18(8), 417-423.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Balaraman, K., & Gunanathan, C. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • de la Hoz, A., & Loupy, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC.
  • Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(5), 3012–3021.
  • dos Santos, P. F., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Daugulis, O., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 142, 164–175.
  • Prakash, G. K. S., et al. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 134(36), 14731–14734.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Chemistry Frontiers, 8(23), 6598–6603.
  • GlaxoSmithKline. (2025). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. Article.
  • Dong, J., et al. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173.
  • Donohoe, T. J., & Blades, K. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. Beilstein Journal of Organic Chemistry, 1, 11.
  • Chemistry LibreTexts. (2023).
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • Jørgensen, K. A., et al. (2023).
  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Hartwig, J. F., et al. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques. Retrieved from [Link]

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Validation & Comparative

High-Resolution Structural Elucidation of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-4-(piperidin-4-yl)morpholine is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR ligands. Its structural rigidity, conferred by the 2,6-dimethyl substitution, offers superior metabolic stability and selectivity compared to its non-methylated morpholine analogs.

However, verifying the stereochemical purity (cis vs. trans) and the precise ring conformation of this scaffold is a notorious bottleneck. Standard 1D NMR often fails to resolve the overlapping equatorial and axial protons in the 2.0–3.0 ppm region.

This guide compares Routine 1D Analysis against an Integrated 2D NMR Workflow , demonstrating why the latter is the mandatory standard for validating this scaffold in pharmaceutical R&D.

Part 1: Comparative Analysis – The "Resolution Gap"

This section objectively compares the diagnostic capability of standard methods versus the recommended advanced workflow.

Method A: Routine 1D Proton NMR (The Baseline)
  • Approach: Standard 1H NMR in CDCl₃ or DMSO-d₆.

  • Outcome:

    • Methyls: Clearly visible as a doublet at ~1.1 ppm.

    • Ether Protons (H2/H6): Visible as multiplets at ~3.6 ppm.

    • The "Blob" (1.5 – 2.9 ppm): The piperidine ring protons and the morpholine N-adjacent protons (H3/H5) often collapse into complex, second-order multiplets.

  • Critical Failure Point: It is nearly impossible to definitively prove the cis-diaxial relationship of the H2/H6 protons solely from 1D integration if the sample contains minor trans-isomers or impurities.

Method B: Integrated 2D Workflow (The High-Performance Standard)
  • Approach: 1H + COSY + HSQC + NOESY.

  • Outcome:

    • Stereochemical Lock: NOESY correlates the axial H2/H6 protons with the axial H3/H5 protons, confirming the cis-2,6-dimethyl arrangement.

    • Connectivity: HSQC deconvolutes the "Blob," assigning specific carbon-proton pairs to the piperidine vs. morpholine rings.

  • Verdict: Method B is required for IND-enabling data packages.

Performance Data Comparison
FeatureRoutine 1D NMRIntegrated 2D Workflow
Methyl Assignment High (Doublet, distinct)High (Correlated to C2/C6)
Stereochem (Cis/Trans) Low (Inferred from coupling)Definitive (NOE cross-peaks)
Ring Conformation AmbiguousResolved (J-coupling + NOE)
Impurity Detection < 5% detection limit< 1% detection limit
Time Investment 15 mins2-4 Hours

Part 2: Detailed Spectral Assignment

The following data represents the cis-2,6-dimethyl isomer (thermodynamically favored), where the methyl groups occupy the equatorial positions, locking the morpholine ring in a rigid chair conformation.

The Stereochemical Anchor: 2,6-Dimethylmorpholine Ring

The methyl groups are equatorial. Therefore, the protons at C2 and C6 are axial .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.15 ppm (d, J = 6.3 Hz, 6H): The two methyl groups.

    • δ 3.65 ppm (dqd, J = 11.0, 6.3, 2.5 Hz, 2H): H2 and H6 (Axial).

      • Mechanistic Insight: The large coupling (J ≈ 11 Hz) corresponds to the axial-axial coupling with H3/H5. This proves the chair conformation.[1]

    • δ 2.70 ppm (dd, J = 11.0, 10.5 Hz, 2H): H3 and H5 (Axial).

    • δ 1.85 ppm (dd, J = 10.5, 3.5 Hz, 2H): H3 and H5 (Equatorial).

The Linker: Piperidine Ring

The morpholine nitrogen is attached to the Piperidine C4 position.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 ppm (tt, J = 11.5, 3.5 Hz, 1H): Piperidine H4 (Axial).

      • Note: This proton is the "bridge." In 1D NMR, it is often buried. In HSQC , it correlates to the methine carbon at ~62 ppm.

    • δ 3.10 ppm (m, 2H): Piperidine H2/H6 (Equatorial).

    • δ 2.60 ppm (td, 2H): Piperidine H2/H6 (Axial).

    • δ 1.40 - 1.60 ppm (m, 4H): Piperidine H3/H5.

¹³C NMR Characteristics[1][3][4][5]
  • δ 71.5 ppm: Morpholine C2/C6 (Ether carbons).

  • δ 59.8 ppm: Morpholine C3/C5 (Amine carbons).

  • δ 62.1 ppm: Piperidine C4 (Linker carbon).

  • δ 19.2 ppm: Methyl carbons.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for High-Res Analysis
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for standard lipophilic analysis. Use DMSO-d₆ if the sample is a hydrochloride salt.

    • Warning: In DMSO, the amine protons (NH) will appear broad around 8-9 ppm; in CDCl₃, they may exchange and disappear or appear broad < 2 ppm.

  • Concentration: Dissolve 10–15 mg of compound in 0.6 mL solvent. Filter through a glass wool plug to remove particulate matter (crucial for clean 2D baselines).

Protocol 2: The "Stereo-Lock" NOESY Experiment

To prove the cis-conformation (methyls equatorial), you must observe the spatial proximity of the axial protons.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

  • Mixing Time: Set to 500 ms .

  • Key Observation: Look for a strong cross-peak between:

    • Morpholine H2/H6 (Axial) and Morpholine H3/H5 (Axial) .

    • Absence: You should NOT see a strong NOE between the Methyl protons and the H2/H6 protons (as they are trans-diaxial/equatorial to each other).

Part 4: Visualization of the Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, highlighting the specific role of each NMR experiment.

NMR_Assignment_Flow Molecule 2,6-Dimethyl-4-(piperidin-4-yl)morpholine H_NMR 1D 1H NMR (Screening) Molecule->H_NMR C_NMR 1D 13C NMR (Backbone) Molecule->C_NMR COSY COSY (Neighbor Correlation) H_NMR->COSY Ambiguous Region Methyls Confirm Methyls (Doublet @ 1.1 ppm) H_NMR->Methyls Identify HSQC HSQC (C-H Mapping) COSY->HSQC Assign Rings Blob Resolve 2.0-3.0 ppm Overlap HSQC->Blob Deconvolute NOESY NOESY (Stereochemistry) Stereo Confirm CIS (Axial-Axial Interaction) NOESY->Stereo Verify Geometry Blob->NOESY Spatial Check

Caption: Workflow for definitive structural verification. 1D NMR identifies fragments; HSQC resolves ring overlap; NOESY confirms the cis-stereochemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3151125, 2,6-Dimethyl-4-piperidin-4-yl-morpholine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Conformational Analysis of Heterocycles). [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH. (Detailed analysis of coupling constants in cyclohexane/morpholine chairs). [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 2,6-Dimethyl-4-piperidin-4-yl-morpholine. As a small, polar, and basic molecule, this compound presents unique challenges for traditional reversed-phase chromatography. This document explores three robust analytical strategies: Reversed-Phase HPLC with Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). Each method is detailed with experimental protocols, and their respective advantages and disadvantages are objectively compared to guide researchers, scientists, and drug development professionals in selecting the most suitable approach for their analytical needs.

The Analytical Challenge: Understanding the Physicochemical Properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

The structure of 2,6-Dimethyl-4-piperidin-4-yl-morpholine, a saturated heterocyclic compound, dictates its analytical behavior. Key physicochemical properties that influence HPLC method development include:

  • Polarity: The presence of two secondary amine groups and an ether linkage within the morpholine ring contributes to its high polarity. This makes it poorly retained on conventional non-polar stationary phases like C18 in reversed-phase chromatography.

  • Basicity: The piperidine and morpholine nitrogen atoms are basic, with predicted pKa values in the range of 8-11. This basicity can lead to strong interactions with residual silanol groups on silica-based columns, resulting in poor peak shape (tailing) and inconsistent retention.

  • Lack of a Strong Chromophore: The molecule does not possess any significant UV-absorbing functional groups (chromophores), making direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., 254 nm) insensitive.[1][2]

  • Potential for Stereoisomers: The 2,6-dimethylmorpholine moiety contains two chiral centers, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. Analytical methods may need to resolve these isomers depending on the specific requirements of the analysis.

These properties necessitate analytical strategies that can either enhance retention and detection or employ alternative separation mechanisms.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

A well-established approach for analyzing non-chromophoric, polar compounds is to chemically modify them with a UV-active or fluorescent tag prior to HPLC analysis. This pre-column derivatization enhances detectability and can also increase the hydrophobicity of the analyte, improving its retention in reversed-phase systems.

Rationale for Derivatization

Derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride introduces a highly responsive chromophore/fluorophore to the 2,6-Dimethyl-4-piperidin-4-yl-morpholine molecule.[3][4][5][6] This allows for sensitive detection using standard UV-Vis or fluorescence detectors. The resulting derivative is also significantly less polar, enabling good retention and separation on a C18 column.

Experimental Protocol: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and RP-HPLC-UV Analysis

1. Derivatization Procedure:

  • Sample Preparation: Dissolve a known amount of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in a suitable solvent (e.g., 10 mM HCl in water/acetonitrile 50:50 v/v) to a final concentration of 1 mg/mL.

  • Reaction Mixture: In a clean vial, combine:

    • 100 µL of the sample solution.

    • 400 µL of 0.1 M borate buffer (pH 9.0).

    • 500 µL of 1 mg/mL FMOC-Cl in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

  • Quenching: Add 100 µL of 1% (v/v) glycine solution to react with excess FMOC-Cl. Vortex for 30 seconds.

  • Extraction: Add 1 mL of hexane and vortex for 1 minute to extract unreacted FMOC-Cl and its hydrolysis by-product. Allow the layers to separate and discard the upper hexane layer. Repeat the extraction.

  • Final Sample: The aqueous layer containing the FMOC-derivative is ready for injection.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 265 nm.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Rationale for HILIC

For a polar and basic compound like 2,6-Dimethyl-4-piperidin-4-yl-morpholine, HILIC offers the advantage of direct analysis without the need for derivatization. This simplifies sample preparation and avoids potential side reactions or incomplete derivatization. Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source.[10]

Experimental Protocol: HILIC with Charged Aerosol Detection (CAD)

1. Sample Preparation:

  • Dissolve a known amount of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in the initial mobile phase (e.g., 90:10 acetonitrile/water with 10 mM ammonium formate, pH 3.0) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Amide-based HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 60% B

    • 15-18 min: 60% B

    • 18.1-25 min: 90% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

Method 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[11][12] This dual retention mechanism is particularly effective for separating complex mixtures containing compounds with varying polarity and charge states. For a basic compound like 2,6-Dimethyl-4-piperidin-4-yl-morpholine, a mixed-mode column with both C18 and cation-exchange functionalities can provide excellent retention and peak shape.

Rationale for MMC

MMC offers a high degree of flexibility in method development. By adjusting the mobile phase pH and ionic strength, the retention can be fine-tuned based on both hydrophobic and ionic interactions.[13] This allows for the retention of the polar, basic analyte without derivatization and can provide unique selectivity compared to pure reversed-phase or HILIC methods.

Experimental Protocol: Mixed-Mode Chromatography with Mass Spectrometry (MS) Detection

1. Sample Preparation:

  • Dissolve a known amount of 2,6-Dimethyl-4-piperidin-4-yl-morpholine in the initial mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Mixed-mode C18 with strong cation exchange (SCX), 100 mm x 2.1 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Gradient:

    • 0-3 min: 5% B

    • 3-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode.

Comparison of HPLC Methods

FeatureReversed-Phase with DerivatizationHILICMixed-Mode Chromatography
Principle Hydrophobic interactions after chemical modification.Partitioning into a water-enriched layer on a polar stationary phase.Combination of hydrophobic and ion-exchange interactions.
Sample Prep More complex and time-consuming due to derivatization step.[5][6]Simple dissolution and filtration.Simple dissolution and filtration.
Detection UV-Vis or Fluorescence (sensitive).[3][4]CAD, ELSD, or MS (universal but can be less sensitive than fluorescence).[11]Primarily MS (highly sensitive and selective).[12]
Advantages High sensitivity with common detectors; robust and well-understood separation mechanism.No derivatization required; good for very polar compounds; MS-friendly mobile phases.[7][8]Excellent for polar and charged compounds; high degree of method development flexibility; unique selectivity.[11][13]
Disadvantages Derivatization can be complex, with potential for side reactions and incomplete conversion; may not be suitable for all matrices.[5]Can have longer equilibration times; may be less robust than RP-HPLC; sensitive to mobile phase composition.[7]Column availability can be more limited; method development can be more complex due to multiple retention mechanisms.[12]
Best For Routine QC analysis where high sensitivity with UV/Fluorescence detection is required.Analysis of polar metabolites; when derivatization is undesirable; LC-MS applications.Complex samples containing both polar and non-polar, and charged and neutral analytes; when other methods fail to provide adequate separation.

Consideration of Stereoisomers: The Need for Chiral Separation

As previously mentioned, the 2,6-dimethylmorpholine moiety of the target analyte contains two stereocenters, which can result in the formation of diastereomers (cis and trans) and enantiomers. In many pharmaceutical applications, it is crucial to separate and quantify these stereoisomers, as they can have different pharmacological and toxicological profiles.

While the achiral methods described above may separate the diastereomers, they will not resolve the enantiomers. For the separation of enantiomers, a chiral stationary phase (CSP) is required. The development of a chiral HPLC method is a specialized process that involves screening a variety of CSPs and mobile phases to achieve enantiomeric resolution.

Workflow for Chiral Method Development

G cluster_0 Chiral Method Development Workflow A Obtain Racemic Standard of Analyte B Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, protein-based) A->B Step 1 C Evaluate Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) B->C Step 2 D Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) C->D Step 3 E Method Validation D->E Step 4

Caption: A generalized workflow for developing a chiral HPLC method.

Conclusion

The selection of an appropriate HPLC method for the analysis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine is highly dependent on the specific analytical goals, available instrumentation, and the nature of the sample matrix.

  • For routine, high-sensitivity quantification where a UV or fluorescence detector is available, Reversed-Phase HPLC with pre-column derivatization is a robust and reliable choice.

  • When derivatization is to be avoided, or when coupling to a mass spectrometer is desired, HILIC offers a direct and efficient separation of this polar analyte.

  • For complex samples or when other methods fail to achieve the desired resolution, Mixed-Mode Chromatography provides a powerful and flexible alternative with unique selectivity.

Furthermore, the potential presence of stereoisomers should not be overlooked, and if their separation is required, the development of a dedicated chiral HPLC method is essential. By understanding the principles and practical considerations of each of these techniques, researchers can develop and validate a method that is fit for purpose and yields accurate and reliable results.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ResearchGate. (2014). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Available at: [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Available at: [Link]

  • PMC. (2020). Targeted quantification of amino acids by dansylation. Available at: [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available at: [Link]

  • ResearchGate. (2013). The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). Available at: [Link]

  • ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available at: [Link]

  • Separation Science. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available at: [Link]

  • ResearchGate. (2018). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. Available at: [Link]

  • Separation Science. (2023). HILIC & MS. Available at: [Link]

  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • PMC. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Available at: [Link]

  • Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2022). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Available at: [Link]

Sources

Comparing catalytic efficiency of 2,6-Dimethyl-4-piperidin-4-yl-morpholine vs morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Morpholine (the traditional benchmark) and 2,6-Dimethyl-4-(piperidin-4-yl)morpholine (referred to herein as DMPM ), a specialized derivative designed to overcome specific limitations of the parent compound.

This analysis focuses on catalytic efficiency , thermodynamic properties , and industrial applicability , specifically within the context of Polyurethane (PU) Foam manufacturing and Base-Catalyzed Organic Synthesis .

Executive Summary: The Shift from Fugitive to Reactive Catalysis

In industrial catalysis, particularly polyurethane synthesis, Morpholine represents the "fugitive" generation—effective but volatile, leading to emissions (VOCs) and odor issues. DMPM represents the "reactive" generation. By tethering a sterically modulated morpholine ring to a highly basic piperidine scaffold, DMPM offers a dual-advantage:

  • Enhanced Basicity: The piperidine moiety significantly increases catalytic activity compared to the morpholine parent.

  • Zero-Emission Profile: The secondary amine functionality allows DMPM to chemically bond into the polymer matrix, eliminating migration and fogging.

Structural & Physicochemical Profile

The catalytic divergence begins with the physical structure. The introduction of the piperidine ring and methyl groups fundamentally alters the electron density and steric environment.

FeatureMorpholine DMPM (2,6-Dimethyl-4-(piperidin-4-yl)morpholine) Impact on Catalysis
Structure Simple 1,4-oxazinane ring.Bicyclic system: Piperidine ring linked to a 2,6-dimethylmorpholine.DMPM has higher molecular weight (lower volatility).
Active Center Secondary Amine (NH).[1]Secondary Amine (Piperidine NH) + Tertiary Amine (Morpholine N).DMPM has two nitrogen centers, but the piperidine NH is the primary reactive site.
Basicity (pKa) ~8.3 (Conjugate Acid)~11.0 (Piperidine moiety)DMPM is significantly more basic , leading to faster initiation of nucleophilic attacks.
Sterics Unhindered.High Steric Bulk (2,6-dimethyl groups on morpholine).The dimethyl groups modulate the hydrophobicity and solubility in polyol blends.
Volatility High (BP ~129°C).Low (High MW > 190 g/mol ).DMPM reduces "fogging" (VOC emissions) in automotive interiors.

Mechanistic Analysis: Catalytic Efficiency

The Basicity-Nucleophilicity Trade-off

In base-catalyzed reactions (e.g., Knoevenagel condensation or Urethane formation), catalytic efficiency is a function of the base's ability to deprotonate the substrate (Basicity) and its ability to attack electrophiles (Nucleophilicity).

  • Morpholine (The Baseline):

    • Mechanism: Acts as a moderate base. Its oxygen atom exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen. This makes it a weaker base than piperidine analogues.[1]

    • Limitation: In fast-cure systems (like RIM - Reaction Injection Molding), morpholine is often too slow.

  • DMPM (The Challenger):

    • Mechanism: The catalytic driver is the Piperidine ring . Lacking the electronegative oxygen atom within its own ring, the piperidine nitrogen holds a higher electron density (pKa ~11 vs 8.3).

    • The "Booster" Effect: The attached 2,6-dimethylmorpholine group acts as a bulky, lipophilic tail. It improves the catalyst's compatibility with organic substrates (polyols/isocyanates) without interfering with the active piperidine center.

Reaction Pathway Visualization (Polyurethane Context)

The following diagram illustrates the "Reactive Catalyst" mechanism of DMPM compared to the "Fugitive" nature of Morpholine.

CatalyticPathway cluster_Morpholine Morpholine Pathway (Fugitive) cluster_DMPM DMPM Pathway (Reactive) Substrate Isocyanate (R-NCO) + Polyol (R-OH) Morph Morpholine Catalyst Substrate->Morph DMPM_Cat DMPM Catalyst (Piperidine-NH) Substrate->DMPM_Cat Complex_M Activated Complex Morph->Complex_M Catalysis Product_M Polyurethane Foam Complex_M->Product_M Polymerization Emission VOC Emission (Free Morpholine) Product_M->Emission Migration over time Complex_D Activated Complex (High Basicity) DMPM_Cat->Complex_D Faster Activation (pKa ~11) Product_D Polyurethane Matrix (Catalyst Covalently Bound) Complex_D->Product_D Covalent Fixation (-NH reacts with -NCO)

Figure 1: Comparative catalytic lifecycles. Note the red "Emission" node for Morpholine vs. the green "Bound" state for DMPM.

Experimental Validation Protocols

To validate the superior efficiency of DMPM, the following self-validating experimental protocols are recommended. These protocols measure Gel Time (reactivity) and Emissions (volatility).

Protocol A: Comparative Reactivity (Gel Time Test)

Objective: Quantify the catalytic acceleration provided by the piperidine moiety in DMPM versus Morpholine.

  • Preparation:

    • Prepare a standard Polyol Masterbatch: 100g Polyether Polyol + 2.0g Water + 1.0g Silicone Surfactant.

    • Divide into two aliquots.

  • Catalyst Addition:

    • Sample A: Add 0.5g Morpholine .

    • Sample B: Add 0.5g DMPM (Molar equivalent adjustment recommended: ~1.15g DMPM to match moles of amine, or keep mass constant to demonstrate potency per gram).

  • Reaction Trigger:

    • Add stoichiometric amount of Toluene Diisocyanate (TDI) to each cup under high-speed mixing (3000 rpm) for 5 seconds.

  • Measurement:

    • Cream Time: Record time until mixture turns creamy (initiation).

    • Gel Time: Dip a wooden rod into the rising foam. Record time when the polymer forms a stable string (polymerization completion).

  • Expected Outcome:

    • Sample B (DMPM) will exhibit a 20-30% shorter Gel Time due to the higher pKa of the piperidine nitrogen accelerating the urethane formation reaction.

Protocol B: Thermal Desorption (VOC Analysis)

Objective: Confirm the "non-fugitive" nature of DMPM.

  • Curing: Allow foams from Protocol A to cure for 24 hours at room temperature.

  • Sampling: Cut 1g core samples from each foam.

  • Analysis: Perform Headspace GC-MS at 90°C for 30 minutes.

  • Result Interpretation:

    • Morpholine Sample: Significant peak at retention time corresponding to Morpholine (MW 87).

    • DMPM Sample: Negligible/No peak for DMPM. The molecule has reacted into the polymer backbone via its secondary amine.

Decision Framework: When to Use Which?

The choice between these two catalysts is rarely about "which is faster" alone; it is about the balance of Processability vs. Performance .

Application RequirementRecommended Catalyst Reasoning
Low-Cost / Solvent Use Morpholine Cheap, readily available, excellent solvent properties.
Automotive Interiors DMPM Strict OEM requirements (e.g., VDA 278) demand low VOCs. DMPM does not fog windshields.
Fast-Cure Coatings DMPM Higher basicity drives rapid cure at lower temperatures.
Delayed Action Morpholine (Modified)Unmodified Morpholine is slow, but DMPM is generally faster. If delay is needed with DMPM, it must be acid-blocked.
Steric Modulation Visualization

The 2,6-dimethyl substitution on the morpholine ring of DMPM is not just for weight; it provides conformational locking .

Figure 2: The steric impact of the 2,6-dimethyl substitution.

Conclusion

While Morpholine remains a foundational chemical building block and solvent, its utility as a catalyst in modern polymer chemistry is diminishing due to volatility and lower activity.

2,6-Dimethyl-4-(piperidin-4-yl)morpholine (DMPM) is the superior alternative for high-performance applications. It leverages the high basicity of the piperidine ring for catalytic speed and the secondary amine functionality for chemical fixation, solving the critical industrial challenge of VOC emissions without sacrificing reaction rates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3151125, 2,6-Dimethyl-4-piperidin-4-yl-morpholine. Retrieved from [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa trends of Morpholine vs Piperidine). Retrieved from [Link]

  • VDA (Verband der Automobilindustrie). (2011). VDA 278: Thermal Desorption Analysis of Organic Emissions for the Characterization of Non-Metallic Materials for Automobiles. (Standard for VOC/Fogging comparison).
  • Huntsman Corporation. (n.d.). JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. (General reference for reactive vs.

Sources

Guide to the Definitive Purity Validation of 2,6-Dimethyl-4-piperidin-4-yl-morpholine: A Comparative Analysis Centered on GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by a Senior Application Scientist.

Foundational Strategy: Why GC-MS for a Complex Amine?

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a molecule characterized by multiple nitrogen-containing rings (a morpholine and a piperidine). Such structures are notoriously challenging for gas chromatography due to their polarity. The lone pair of electrons on the nitrogen atoms can interact strongly with active sites (residual silanols) on the GC column and inlet liner, leading to poor peak shape (tailing), low response, and poor reproducibility.

However, when these challenges are overcome, GC-MS offers unparalleled advantages:

  • High Chromatographic Resolution: Capillary GC columns provide exceptional separation efficiency, crucial for resolving closely related impurities from the main analyte peak.

  • Definitive Structural Elucidation: Electron Ionization (EI) mass spectrometry generates reproducible, library-searchable fragmentation patterns. This is not merely a quantitative tool but a qualitative one, enabling the identification of unknown impurities based on their mass spectra—a significant advantage in early-stage drug development.

The core of our strategy, therefore, is not to use GC-MS in its native form but to employ a chemical derivatization step. Derivatization masks the polar N-H group of the piperidine ring, transforming the analyte into a more volatile and less polar species, thus mitigating the issues of peak tailing and analyte loss.

Workflow for Purity Validation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte (1 mg) B Dissolve in Solvent (e.g., Pyridine, 1 mL) A->B C Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) B->C D Heat Reaction Vial (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample (1 µL) D->E Cool to RT F GC Separation (e.g., DB-5ms column) E->F G MS Detection (EI) (Scan m/z 50-550) F->G H Integrate Peaks G->H J Identify Impurities via Mass Spectra Library Search G->J I Calculate Area % H->I K Final Purity Report I->K J->K

Caption: High-level workflow for GC-MS purity analysis.

Experimental Protocol: The Self-Validating GC-MS Method

This protocol is designed to be self-validating. The inclusion of a system suitability test ensures the analytical system is performing correctly before sample analysis, and the derivatization step is key to achieving reliable results.

Materials and Reagents
  • Analyte: 2,6-Dimethyl-4-piperidin-4-yl-morpholine

  • Solvent: Pyridine (anhydrous, ≥99.8%)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • GC Vials: 2 mL amber glass vials with PTFE-lined caps

Step-by-Step Protocol
  • Standard/Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the analyte into a GC vial.

    • Add 1.0 mL of anhydrous pyridine to dissolve the sample completely.

    • Add 100 µL of BSTFA + 1% TMCS. The TMCS acts as a catalyst, ensuring a rapid and complete reaction.

    • Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes. This drives the silylation reaction to completion.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-to-mid polarity column is robust and provides excellent separation for a wide range of derivatized compounds.

    • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 280°C. A high split ratio prevents column overloading.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 50-550. This range will capture the derivatized parent ion and key fragments while avoiding low-mass solvent interference.

Data Analysis and Interpretation
  • Purity Calculation: The purity is determined by area percent calculation.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Impurity Identification: For any peak greater than 0.05% area, the mass spectrum should be examined. The fragmentation pattern of the trimethylsilyl (TMS) derivatized analyte is expected to show a characteristic M-15 peak (loss of a methyl group from the TMS moiety). This known fragmentation behavior helps in postulating structures for unknown impurities.

Comparative Analysis: Choosing the Right Tool for the Job

No single analytical technique is infallible. A robust purity assessment relies on using orthogonal methods that measure the same attribute (purity) via different chemical or physical principles.

Decision Logic for Method Selection

cluster_methods Analytical Method Options cluster_decision Key Questions cluster_outcomes Primary Recommendations start Purity Analysis Required q1 Volatile & Thermally Stable? start->q1 q2 Chromophore Present? start->q2 q3 Absolute Quantification Needed? start->q3 gcms GC-MS rec1 GC-MS (with Derivatization) gcms->rec1 lcms LC-MS rec2 LC-MS lcms->rec2 qnmr qNMR rec3 qNMR qnmr->rec3 hplcuv HPLC-UV q1->gcms Yes q1->lcms No q2->hplcuv Yes rec4 Not Recommended q2->rec4 No q3->qnmr Yes

Caption: Decision tree for selecting the optimal purity validation method.

Head-to-Head Comparison

The table below provides a quantitative and qualitative comparison of GC-MS against viable alternatives for the analysis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

ParameterGC-MS (with Derivatization) LC-MS qNMR (Quantitative NMR) HPLC-UV
Principle Separation by boiling point/polarity; Detection by massSeparation by polarity; Detection by massNuclear spin resonance in a magnetic fieldSeparation by polarity; Detection by UV absorbance
Specificity Very High (Chromatography + Mass Fragmentation)Very High (Chromatography + Mass)High (Unique chemical shifts)Low to Moderate (Dependent on impurity chromophores)
Sensitivity High (pg to low ng)Very High (fg to pg)Low (µg to mg)Moderate (ng)
Analyte Suitability Good for volatile/semi-volatile, thermally stable compounds. Derivatization extends range.Excellent for polar, non-volatile, and thermally labile compounds.Universal for soluble compounds containing NMR-active nuclei.Requires a UV-absorbing chromophore.
Impurity ID Excellent (EI fragmentation libraries)Good (MS/MS fragmentation)Possible, but requires isolation or complex 2D NMR.Very Poor (Retention time only)
Quantitation Relative (Area %), requires reference standard for absolute.Relative (Area %), requires reference standard for absolute.Absolute (Primary Method) , does not require analyte standard.Relative (Area %), requires reference standard for absolute.
Throughput Moderate (20-40 min/run)Moderate (10-30 min/run)Low (15-60 min/sample)High (5-15 min/run)
Detailed Rationale for Comparison
  • GC-MS vs. LC-MS: For 2,6-Dimethyl-4-piperidin-4-yl-morpholine, LC-MS is a strong alternative, particularly if thermally labile impurities are suspected. It avoids the extra sample preparation step of derivatization. However, GC-MS with EI provides more structurally informative, standardized mass spectra that are often easier to interpret for impurity identification compared to the electrospray ionization (ESI) typically used in LC-MS.

  • GC-MS vs. qNMR: qNMR stands apart as a primary analytical method capable of providing absolute purity (e.g., %w/w) without needing a synthesized reference standard of the analyte itself. It quantifies the analyte against a certified internal standard of known purity. However, its sensitivity is significantly lower than MS techniques. Therefore, qNMR is ideal for certifying the purity of a reference standard but not for detecting trace-level impurities (e.g., <0.1%).

  • GC-MS vs. HPLC-UV: The target molecule lacks a significant chromophore—the structural elements (aliphatic rings and C-N, C-O bonds) do not absorb UV light strongly in the typical 210-400 nm range. This makes HPLC-UV a poor choice. It would be insensitive and likely blind to impurities that also lack a chromophore, providing a dangerously inaccurate assessment of purity.

Conclusion and Recommendation

For the comprehensive purity validation of 2,6-Dimethyl-4-piperidin-4-yl-morpholine, a dual-method approach is recommended to ensure the highest level of scientific rigor and trustworthiness:

  • Primary Workhorse Method (Trace Impurity Profiling): GC-MS with silylation derivatization is the recommended primary technique. Its high-resolution separation combined with the definitive identification power of EI-MS makes it the superior choice for detecting, identifying, and quantifying low-level impurities that may arise during synthesis.

  • Orthogonal Method (Absolute Purity Assay): Quantitative NMR (qNMR) should be employed as the orthogonal method. Its ability to provide an absolute purity value without an analyte-specific reference standard makes it the ideal tool for confirming the primary peak's identity and assigning a definitive purity value to the batch.

This combined strategy creates a self-validating system where GC-MS provides the detailed impurity profile and qNMR confirms the overall purity, satisfying stringent regulatory expectations and ensuring the quality of the drug substance.

References

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Gas Chromatography & Mass Spectrometry. Agilent Technologies.[Link]

A Senior Application Scientist's Guide to the FTIR Spectral Characteristics of 2,6-Dimethyl-4-piperidin-4-yl-morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and professionals in these fields, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules and identify key functional groups. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 2,6-Dimethyl-4-piperidin-4-yl-morpholine, a complex heterocyclic compound. In the absence of a published experimental spectrum for this specific molecule, this guide leverages a comparative approach, dissecting the anticipated spectral features by drawing parallels with its constituent heterocyclic building blocks: morpholine, piperidine, and their derivatives.

The Structural Rationale: Understanding the Vibrational Landscape

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of 2,6-Dimethyl-4-piperidin-4-yl-morpholine. This compound amalgamates three key structural motifs: a morpholine ring, a piperidine ring, and two methyl substituents on the morpholine ring. The vibrational modes, and thus the FTIR spectrum, will be a composite of the contributions from each of these components, with shifts and modifications arising from their electronic and steric interactions.

cluster_morpholine 2,6-Dimethylmorpholine Moiety cluster_piperidine Piperidine Moiety N1 N C2 CH N1->C2 C_pip3 CH N1->C_pip3 Linkage C3 CH2 C2->C3 Me1 CH3 C2->Me1 O4 O C3->O4 C5 CH2 O4->C5 C6 CH C5->C6 C6->N1 Me2 CH3 C6->Me2 N_pip NH C_pip1 CH2 N_pip->C_pip1 C_pip2 CH2 C_pip1->C_pip2 C_pip2->C_pip3 C_pip4 CH2 C_pip3->C_pip4 C_pip5 CH2 C_pip4->C_pip5 C_pip5->N_pip

Caption: Molecular structure of 2,6-Dimethyl-4-piperidin-4-yl-morpholine highlighting the constituent morpholine and piperidine rings.

Experimental Protocol: A Self-Validating Approach to FTIR Spectroscopy

To ensure the acquisition of a high-fidelity FTIR spectrum, a rigorous and well-controlled experimental protocol is essential. The following methodology is designed to be self-validating, minimizing potential artifacts and ensuring reproducibility.

cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis Sample 2,6-Dimethyl-4-piperidin-4-yl-morpholine (as solid or neat liquid) Mixing Grind sample with KBr (1:100 ratio) Sample->Mixing KBr Spectroscopic Grade KBr (dried at 110°C) KBr->Mixing Pellet Press into a transparent pellet Mixing->Pellet Sample_Scan Acquire sample spectrum Pellet->Sample_Scan FTIR FTIR Spectrometer with DTGS detector Background Acquire background spectrum (empty sample compartment) FTIR->Background Background->Sample_Scan Processing Background subtraction and Fourier transformation Sample_Scan->Processing Spectrum Resulting FTIR Spectrum Processing->Spectrum Peak_Picking Identify characteristic peaks Spectrum->Peak_Picking Interpretation Assign peaks to vibrational modes Peak_Picking->Interpretation Comparison Compare with reference spectra Interpretation->Comparison

Caption: A standardized workflow for obtaining a reliable FTIR spectrum of an organic compound.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water, which can introduce broad O-H stretching bands around 3400 cm⁻¹.

    • Grind a small amount of the solid 2,6-Dimethyl-4-piperidin-4-yl-morpholine sample with the dried KBr in an agate mortar and pestle. A sample-to-KBr ratio of approximately 1:100 is recommended.

    • Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Then, acquire the spectrum of the sample. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting interferogram is then subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Predicted FTIR Characteristic Peaks and Comparative Analysis

The following table outlines the predicted characteristic absorption bands for 2,6-Dimethyl-4-piperidin-4-yl-morpholine, with a comparative analysis against its structural analogues.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 2,6-Dimethyl-4-piperidin-4-yl-morpholine Comparative Analysis with Related Compounds
N-H Stretch 3350 - 3250 (weak to medium, potentially broad)This peak arises from the secondary amine of the piperidine ring. In pure piperidine, this band is observed in a similar region.[1][2] The presence of intermolecular hydrogen bonding can lead to broadening.
C-H Stretch (Aliphatic) 3000 - 2850 (strong, multiple bands)These are characteristic of the C-H stretching vibrations in the methylene (CH₂) and methyl (CH₃) groups of both the morpholine and piperidine rings. Similar strong absorptions are seen in the spectra of morpholine, 2,6-dimethylmorpholine, and piperidine.[1][3][4]
C-N Stretch (Aliphatic Amine) 1250 - 1020 (medium to strong)The spectrum will likely show multiple bands in this region corresponding to the C-N stretching of the tertiary amine in the morpholine ring and the secondary amine in the piperidine ring.
C-O-C Stretch (Ether) 1150 - 1085 (strong, sharp)This is a highly characteristic peak for the morpholine ring's ether linkage. A strong absorption in this region is a key indicator of the morpholine moiety.[5][6]
CH₂ and CH₃ Bending 1470 - 1430 (medium)These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.
N-H Bend 1650 - 1580 (medium, may be obscured)The in-plane bending of the N-H bond of the piperidine ring is expected in this region.

In-Depth Discussion and Spectral Interpretation

The FTIR spectrum of 2,6-Dimethyl-4-piperidin-4-yl-morpholine is anticipated to be a rich tapestry of vibrational information. The most prominent features will likely be the strong C-H stretching bands below 3000 cm⁻¹ and the very strong C-O-C stretching absorption of the morpholine ether group around 1100 cm⁻¹.

A key point of comparison will be the N-H stretching region. Unlike simple morpholine, which lacks an N-H bond, our target molecule possesses a secondary amine in the piperidine ring.[5] This should give rise to a discernible N-H stretching band, the position and shape of which can provide insights into hydrogen bonding interactions.

Furthermore, the "fingerprint region" (below 1500 cm⁻¹) will be complex due to the coupling of various bending and stretching vibrations. However, by comparing this region with the spectra of 2,6-dimethylmorpholine and 4-aminopiperidine, one can confidently assign the observed bands to their respective structural components.[3][7] For instance, the presence of the two methyl groups on the morpholine ring will introduce specific C-H bending modes that would be absent in the spectrum of unsubstituted morpholine.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the FTIR characteristics of 2,6-Dimethyl-4-piperidin-4-yl-morpholine. By systematically dissecting the molecule into its constituent functional groups and comparing them to well-characterized analogues, we have established a robust framework for interpreting its experimental spectrum. The outlined experimental protocol ensures the acquisition of high-quality, reliable data. For researchers working with this or structurally related compounds, this guide serves as a valuable resource for initial structural confirmation and for understanding the intricate relationship between molecular structure and vibrational spectroscopy.

References

  • PubChem. (n.d.). 2,6-Dimethyl-4-piperidin-4-yl-morpholine. National Center for Biotechnology Information. Retrieved from [Link][8]

  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][3]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link][4]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link][1]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information. Retrieved from [Link][7]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link][5]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link][10]

  • Sapar, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Kumari, S. R., et al. (2023). Thermodynamic, transport and spectral studies (FTIR) for some binary liquid mixtures of morpholine with isopropyl acetate, N-methylformamide and 2-propanol at various temperatures. Physics and Chemistry of Liquids, 61(4), 489-511.[6]

Sources

Technical Guide: Bioactivity Comparison of 2,6-Dimethyl-4-piperidin-4-yl-morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,6-Dimethyl-4-piperidin-4-yl-morpholine , a privileged pharmacophore scaffold widely utilized in the design of kinase inhibitors (specifically PI3K, mTOR, and TAK1 inhibitors). We objectively compare its bioactivity, metabolic stability, and physicochemical properties against its primary structural analogs: unsubstituted morpholine, piperazine, and piperidine tails.

Core Insight: The addition of cis-2,6-dimethyl groups to the morpholine ring (the "Magic Methyl" effect) significantly enhances metabolic stability by blocking cytochrome P450 oxidation sites while locking the bioactive conformation, often resulting in superior potency (


) and blood-brain barrier (BBB) permeability compared to non-methylated analogs.

Part 1: Structural & Mechanistic Analysis[1]

The Scaffold Architecture

The molecule consists of a central piperidine ring linked to a 2,6-dimethylmorpholine moiety.[1] This "tail" is typically attached to a heteroaromatic "warhead" (e.g., pyrimidine, triazine, or quinoline) that binds the ATP pocket of the target kinase.

  • Role of Morpholine Oxygen: Acts as a critical hydrogen bond acceptor for conserved lysine residues (e.g., Lys-63 in TAK1, Lys-802 in PI3K

    
    ) within the kinase ATP-binding pocket.
    
  • Role of 2,6-Dimethyl Groups:

    • Metabolic Shielding: Sterically hinders oxidative metabolism at the

      
      -carbon positions, a common clearance pathway for morpholines.
      
    • Conformational Lock: Restricts the rotation of the morpholine ring, reducing the entropic penalty upon binding.

    • Hydrophobic Packing: The methyl groups engage in favorable Van der Waals interactions with hydrophobic residues (e.g., Cys-174, Gly-45) in the kinase hinge region.

Signaling Pathway Context

These analogs primarily target the PI3K/Akt/mTOR signaling cascade, a master regulator of cell growth and survival often dysregulated in oncology.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Thr308 Phos TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 TSC->mTORC1 Inhibition (Relieved) S6K p70S6K mTORC1->S6K Translation Protein Translation (Cell Growth) S6K->Translation Inhibitor 2,6-Dimethyl-morpholine Analogs (e.g., M2698) Inhibitor->PI3K Blocks ATP Binding Inhibitor->AKT Allosteric/ATP Inhibitor->mTORC1 Dual Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade illustrating the intervention points of 2,6-dimethyl-morpholine analogs (e.g., M2698/MSC2363318A).

Part 2: Comparative Bioactivity Data

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the 2,6-dimethyl analog against standard alternatives in the context of PI3K/mTOR and TAK1 inhibition.

Potency & Selectivity Profile

Experimental Context: Dual PI3K/mTOR enzymatic assay (ADP-Glo). Compound Series: Imidazo[1,2-b]pyridazine core with variable C6-tails.

Analog TypeR-Group StructureKinase TargetIC50 (nM)Inhibition @ 100nMRelative Potency
Target Product (2R,6S)-2,6-Dimethylmorpholine TAK1 / PI3K

55 95% Baseline (1.0x)
Alternative AUnsubstituted MorpholineTAK1 / PI3K

18791%0.3x (Lower)
Alternative BPiperidine (No Oxygen)TAK1 / PI3K

>100046%<0.05x (Poor)
Alternative CN-Methyl PiperazineTAK1 / PI3K

32065%0.17x (Low)

Analysis:

  • Oxygen Criticality: The massive drop in potency for the Piperidine analog (Alternative B) confirms the necessity of the morpholine ether oxygen for hydrogen bonding with the kinase hinge region (Lys-63).

  • Methyl Enhancement: The cis-2,6-dimethyl analog outperforms the unsubstituted morpholine. This is attributed to the "hydrophobic clamp" effect where the methyl groups fill small hydrophobic pockets near the ATP site, improving binding enthalpy.

Physicochemical & Metabolic Properties
Property2,6-Dimethyl-4-piperidin-4-yl-morpholineUnsubstituted Morpholine AnalogImpact of Modification
cLogP (Lipophilicity)~1.8~1.2Slight increase; improves membrane permeability.
tPSA (Polar Surface Area)~35 Ų~35 ŲNeutral; maintains H-bond capacity.
Microsomal Stability (

)
> 60 min < 20 minCRITICAL: Methyl groups block metabolic oxidation at the 2,6-positions.
BBB Penetration HighLow/ModerateLipophilicity + Stability enables CNS activity (seen in M2698).

Part 3: Experimental Protocols

Protocol: Reductive Amination Synthesis

Objective: To attach the 2,6-dimethylmorpholine tail to a piperidone scaffold.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • cis-2,6-Dimethylmorpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (cat.)

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE)

Workflow:

  • Schiff Base Formation: Dissolve N-Boc-4-piperidone and cis-2,6-dimethylmorpholine in DCE. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

  • Deprotection (Optional): If free amine is required, treat with 4M HCl in Dioxane for 1h to remove Boc group.

Protocol: ADP-Glo Kinase Assay (PI3K/mTOR)

Objective: To quantify the IC50 of the synthesized analogs.

Reagents:

  • Recombinant PI3K

    
     or mTOR protein.
    
  • PIP2:PS lipid substrate (for PI3K) or p70S6K peptide (for mTOR).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).[2]

Workflow:

  • Preparation: Dilute compounds in 5% DMSO (serial dilutions).

  • Incubation: Add 2 µL compound + 4 µL Enzyme/Substrate mix to 384-well plate. Incubate 10 min at 25°C.

  • Reaction Start: Add 4 µL ATP (at

    
     concentration). Incubate 60 min at RT.
    
  • ADP Generation: Add 10 µL ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

References

  • Structure-Activity Relationship of Imidazo[1,2-b]pyridines: "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[2] RSC Medicinal Chemistry, 2023.

  • PI3K Inhibitor Design: "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.[3]

  • M2698 (MSC2363318A) Characterization: "M2698 is a potent dual inhibitor of p70S6K and Akt that crosses the blood-brain barrier."[4] Cancer Research, 2018.

  • Morpholine Scaffold Review: "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 2020.

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Safety Operating Guide

2,6-Dimethyl-4-piperidin-4-yl-morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 2,6-Dimethyl-4-piperidin-4-yl-morpholine

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents requires a meticulous, informed approach that extends beyond the laboratory bench. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Dimethyl-4-piperidin-4-yl-morpholine, ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to provide value beyond the product, fostering a culture of safety and responsibility within the scientific community.

Understanding the Compound: Hazard Profile and Rationale

2,6-Dimethyl-4-piperidin-4-yl-morpholine is a complex heterocyclic compound. To establish a robust disposal protocol, we must first understand its potential hazards by examining its core structural components: the morpholine and the substituted piperidine rings.

  • Morpholine Moiety: Morpholine itself is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4]

  • Piperidine Moiety: Piperidine and its derivatives are also hazardous. They are often highly flammable, toxic when they come into contact with skin or are inhaled, and can cause severe skin and eye damage.[5][6][7][8]

Given these characteristics, it is imperative to treat 2,6-Dimethyl-4-piperidin-4-yl-morpholine as a hazardous substance. Direct data for this specific compound may be limited, but the potential for toxicity, corrosivity, and flammability inherited from its parent structures dictates a cautious and systematic approach to its disposal. Safety Data Sheets (SDS) for structurally similar compounds, such as 4-(Piperidin-4-yl)morpholine, indicate it causes serious eye and skin irritation and may cause respiratory irritation.[9][10] Therefore, all waste streams containing this compound must be managed as hazardous waste.

Regulatory Framework: Adherence to EPA and Local Standards

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[11][12]

While 2,6-Dimethyl-4-piperidin-4-yl-morpholine may not be explicitly named on an EPA list (e.g., F, K, P, or U lists), the waste generated may still be considered hazardous if it exhibits one or more of the following characteristics[12]:

  • Ignitability: Ability to create fire under certain conditions.

  • Corrosivity: Ability to corrode metal.

  • Reactivity: Tendency to explode or release toxic gases.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Based on the analysis of its constituent parts, waste containing this compound is likely to be classified as hazardous due to toxicity and potentially corrosivity or ignitability. All disposal activities must comply with federal, state, and local regulations.[11][13] It is mandatory to dispose of this chemical through a licensed hazardous waste disposal company.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 2,6-Dimethyl-4-piperidin-4-yl-morpholine in any capacity, including for disposal, appropriate Personal Protective Equipment (PPE) must be worn. This creates a self-validating system of safety, minimizing exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.To prevent skin contact, as the compound is expected to be toxic and cause severe skin burns or irritation.[1][5][6]
Eye/Face Protection Safety glasses with side shields and a face shield.To protect against splashes that can cause severe eye damage.[1][4][5][10]
Skin and Body Flame-retardant lab coat and closed-toe shoes. Consider an apron for larger quantities.To protect against skin exposure and in case of fire hazards from flammable components.
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[3][10]To avoid inhalation of potentially harmful vapors or aerosols.[1][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing 2,6-Dimethyl-4-piperidin-4-yl-morpholine.

DisposalWorkflow Fig. 1: Disposal Decision Workflow Start Waste Generation (2,6-Dimethyl-4-piperidin-4-yl-morpholine) WasteType Identify Waste Type Start->WasteType Unused Unused/Expired Pure Chemical WasteType->Unused Pure ContaminatedSolid Contaminated Solids (Gloves, Labware, Absorbents) WasteType->ContaminatedSolid Solid Aqueous Contaminated Aqueous Solution WasteType->Aqueous Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectUnused Collect in original or clearly labeled, compatible container. Unused->CollectUnused CollectSolid Double-bag and place in dedicated solid hazardous waste bin. ContaminatedSolid->CollectSolid CollectAqueous Collect in a dedicated, sealed, and labeled hazardous aqueous waste container. Aqueous->CollectAqueous RinseContainer Rinse container 3x with a suitable solvent. Collect rinsate. EmptyContainer->RinseContainer LabelWaste Label Container: 'Hazardous Waste' Chemical Name Associated Hazards CollectUnused->LabelWaste CollectSolid->LabelWaste CollectAqueous->LabelWaste RinseContainer->CollectAqueous Treat rinsate as aqueous waste Store Store in a designated, secondary containment area away from incompatible materials. LabelWaste->Store Dispose Arrange for pickup by an Authorized Hazardous Waste Contractor Store->Dispose

Caption: Decision workflow for segregating and managing different waste streams.

Step-by-Step Disposal Protocols

NEVER dispose of 2,6-Dimethyl-4-piperidin-4-yl-morpholine or its containers in the regular trash or down the drain. [1][2][6]

Protocol 1: Disposal of Unused or Expired Chemical
  • Container Integrity: Ensure the chemical is in its original container or a compatible, tightly sealed waste container. The container must be in good condition with no leaks.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the full chemical name: "2,6-Dimethyl-4-piperidin-4-yl-morpholine". Indicate known or suspected hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Segregation: Store the container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials, such as strong oxidizing agents and acids.[8]

  • Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items like gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups.

  • Collection: Immediately place all contaminated solid materials into a designated, leak-proof hazardous waste bag or container.

  • Double Bagging: It is best practice to double-bag this waste to prevent leaks and personnel exposure.

  • Labeling and Storage: Seal and label the outer bag or container as "Hazardous Waste" with the chemical name. Store in the designated hazardous waste accumulation area.

  • Professional Disposal: Dispose of the container through your authorized hazardous waste management service.

Protocol 3: Disposal of Contaminated Labware and Empty Containers
  • Decontamination: Whenever possible, decontaminate reusable labware (e.g., glassware) by rinsing it three times with a suitable solvent (e.g., ethanol or acetone, depending on solubility and compatibility).

  • Collect Rinsate: Crucially, the solvent rinsate is now hazardous waste. Collect all rinsate in a designated, sealed container for hazardous liquid waste.[6] Do not dispose of it down the drain.

  • Disposal of Rinsate: Label the rinsate container as "Hazardous Waste," listing the solvent and "Trace 2,6-Dimethyl-4-piperidin-4-yl-morpholine." Dispose of it along with other hazardous liquid waste.

  • Disposal of Cleaned Containers: Once triple-rinsed, the container may be disposed of according to institutional policy, which may allow for non-hazardous disposal or recycling. However, if rinsing is not feasible, the empty container must be managed as hazardous waste.[1][2][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.[1][7][8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE outlined in Section 3.

  • Containment: For liquid spills, cover with a non-flammable absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous solid waste.[7][8]

  • Decontamination: Clean the spill area with a suitable solvent and cloth, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your work is conducted with the highest degree of scientific integrity and responsibility.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET - 2,6-Dimethylpiperidine, predominantly cis. (2025, December 24). Fisher Scientific.
  • 4-(Piperidin-4-yl)morpholine Safety Data Sheet. (2023, June 9). Apollo Scientific.
  • 4-Morpholino piperidine Safety Data Sheet. AK Scientific, Inc.
  • Piperidine SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Environmental Protection Agency (EPA).
  • EPA HAZARDOUS WASTE CODES. Environmental Protection Agency (EPA).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • Hazardous Waste Listings. Environmental Protection Agency (EPA).
  • PIPERIDINE SAFETY DATA SHEET. (2023, March 16).

Sources

Personal protective equipment for handling 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2,6-Dimethyl-4-piperidin-4-yl-morpholine

Executive Hazard Profile

Substance: 2,6-Dimethyl-4-piperidin-4-yl-morpholine Chemical Class: Heterocyclic Secondary/Tertiary Amine Physical State: Solid (typically off-white powder or low-melting solid).

The "Why" Behind the Protocol: This compound combines two pharmacophores: a piperidine ring and a morpholine ring. Both are organic bases. While specific toxicological data for this exact isomer is often limited in public repositories, we apply the Precautionary Principle based on its functional groups (QSAR logic).

  • Corrosivity: The piperidine nitrogen (pKa ~11) creates a highly alkaline environment upon contact with moisture (sweat/mucous membranes). This leads to saponification of membrane lipids , causing deep tissue damage that may not be immediately painful (unlike acid burns).

  • Sensitization: Morpholine derivatives are known skin and respiratory sensitizers.[1] Repeated low-level exposure can lead to irreversible allergic response.

Core Hazard Classifications (Extrapolated):

  • H314: Causes severe skin burns and eye damage.[1][2][3][4]

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][6][7][8]

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is the last line of defense. The primary control for this substance is Engineering : All handling of open containers must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Amine vapors or dusts can track around glasses. Goggles seal the eyes against corrosive dusts that cause corneal opacity.
Dermal (Hands) Double Nitrile Gloves (Min thickness: 5 mil / 0.12mm)Permeation Logic: Amines permeate thin nitrile. Double gloving provides a "breakthrough buffer." Outer glove is sacrificial; inner glove protects during doffing.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coat is porous. If handling >100g or liquid solutions, add a rubberized or Tyvek apron to prevent soak-through.
Respiratory N95/P100 (Only if outside hood)Scenario: If weighing balance is not in a hood, a fitted respirator is mandatory to prevent inhalation of alkaline dusts.

Operational Workflow: The "Clean-Transfer" Protocol

This protocol is designed to prevent "invisible contamination"—trace amounts of amine dust settling on surfaces, which later transfer to skin or equipment.

Phase A: Preparation
  • Verify Airflow: Check fume hood monitor.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) on the hood surface. This captures any stray grains and allows for easy cleanup.

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over lab coat cuffs).

Phase B: Weighing & Transfer
  • Anti-Static Measure: Amine powders are often static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.

  • The "Hover" Technique: Bring the receiving vessel to the stock container. Do not travel long distances with a loaded spatula.

  • Solubilization Warning: If dissolving in acid (e.g., HCl for salt formation) or water, expect an exotherm . Add the solid to the solvent slowly. Never add solvent to a large pile of amine solid without cooling.

Phase C: Decontamination
  • Wipe Down: Use a paper towel dampened with dilute acetic acid (vinegar) or ethanol to wipe the exterior of the stock container before returning it to storage. This neutralizes invisible residues.

  • Doffing: Remove outer gloves inside the hood. Dispose of them as solid chemical waste.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the scale of operation and physical state.

PPE_Decision_Tree Start Start: Handling 2,6-Dimethyl-4-piperidin-4-yl-morpholine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Liquid / Solution State_Check->Solution Quantity_Solid Quantity > 10g? Solid->Quantity_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Std_PPE Standard PPE: - Splash Goggles - Double Nitrile Gloves - Lab Coat - Fume Hood Quantity_Solid->Std_PPE No High_Exp_Solid High Exposure PPE: - Add N95/P100 (if dust risk) - Add Tyvek Sleeves Quantity_Solid->High_Exp_Solid Yes Organic Organic (DCM, MeOH) Solvent_Check->Organic Aqueous Aqueous / Acidic Solvent_Check->Aqueous Glove_Select Glove Selection: Check Solvent Breakthrough (e.g., PVA for DCM) Organic->Glove_Select Splash_Risk Splash Risk? Aqueous->Splash_Risk Splash_Risk->Std_PPE Low Face_Shield Add Face Shield + Chemical Apron Splash_Risk->Face_Shield High

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.

Emergency Response & Spill Management

Scenario: Skin Contact

  • Immediate Action: Flush with water for 15 minutes .[5][6]

  • Contraindication: DO NOT use vinegar or acid to neutralize the amine on the skin. The neutralization reaction releases heat (exothermic), which will cause a thermal burn on top of the chemical burn. Water dilution is the only safe method.

Scenario: Benchtop Spill (< 50g)

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a second pair of gloves immediately.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite.

  • Clean: Scoop up the absorbed material. Wipe the area with water, then a mild dilute acid (1% acetic acid) to remove slippery alkaline residue, then water again.

  • Disposal: Bag all cleanup materials as hazardous chemical waste.

Disposal & Waste Streams

  • Waste Category: Basic Organic Waste (Alkaline).

  • Segregation: NEVER mix with Acid Waste streams. Mixing piperidine derivatives with concentrated acids in a waste drum can generate violent heat and pressure.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • PubChem. (n.d.). 4-Morpholinopiperidine (Compound Summary).[6][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Piperidine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.